L-Kynurenine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(2S)-2-amino-4-(2-amino-3,5-dideuteriophenyl)-3,3-dideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,4D,5D2 |
InChI Key |
YGPSJZOEDVAXAB-LVQMRTGASA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)C(=O)C([2H])([2H])[C@@H](C(=O)O)N)N)[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of L-Kynurenine-d4 in Tryptophan Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of L-Kynurenine-d4 in the quantitative analysis of the tryptophan metabolic pathway. Accurate measurement of kynurenine pathway metabolites is essential for understanding their implications in a wide range of physiological and pathological processes, including neurological disorders, inflammatory conditions, and cancer. This compound, as a stable isotope-labeled internal standard, is instrumental in achieving the precision and reliability required in these studies.
The Kynurenine Pathway: A Central Route of Tryptophan Metabolism
Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, which accounts for approximately 95% of its degradation.[1][2] This complex cascade begins with the conversion of L-tryptophan to N'-formylkynurenine by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1] N'-formylkynurenine is subsequently hydrolyzed to form L-kynurenine, a pivotal intermediate.[1]
L-kynurenine stands at a critical juncture in the pathway, where its fate determines the balance between neuroprotective and potentially neurotoxic downstream metabolites. It can be metabolized into kynurenic acid, which has neuroprotective properties, or into 3-hydroxykynurenine, which can lead to the production of the excitotoxic quinolinic acid.[3] Given this dichotomy, the precise quantification of L-kynurenine is paramount for researchers investigating the pathway's role in health and disease.
The Critical Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with complex matrices like plasma, serum, and tissue homogenates, endogenous and exogenous factors can significantly impact the accuracy of measurements. These factors include sample loss during preparation, matrix effects (ion suppression or enhancement) in the mass spectrometer, and variations in instrument response.
To mitigate these issues, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound is the deuterated form of L-Kynurenine, meaning that four hydrogen atoms in its structure have been replaced with deuterium atoms. Since deuterium has a greater mass than hydrogen, this compound is chemically identical to L-Kynurenine but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (endogenous L-Kynurenine) and the internal standard.
By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same processing and analytical variations as the endogenous L-Kynurenine. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out any variations and leading to a highly accurate and precise measurement.
Quantitative Analysis of L-Kynurenine using LC-MS/MS: A Typical Workflow
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like L-kynurenine in biological samples. The use of this compound is integral to this methodology.
References
L-Kynurenine-d4 as a Biomarker for Neurological Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of L-Kynurenine-d4 as a crucial tool in the study of neurological disorders. Alterations in the kynurenine pathway are increasingly recognized as a key element in the pathophysiology of a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. This compound, as a stable isotope-labeled internal standard, is instrumental for the accurate quantification of kynurenine pathway metabolites, paving the way for the discovery and validation of novel biomarkers.
The Kynurenine Pathway and its Implication in Neurological Disorders
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1][2][3] Over 95% of tryptophan is metabolized through this pathway, leading to the production of several neuroactive compounds.[2][3] Dysregulation of this pathway has been strongly associated with neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
The pathway is a critical regulator of the immune response and is implicated in inflammatory and neurotoxic processes. Key metabolites of this pathway can be either neurotoxic or neuroprotective. For instance, quinolinic acid is a known neurotoxin, while kynurenic acid is considered neuroprotective. An imbalance in the levels of these metabolites is a hallmark of several neurological conditions. Consequently, the accurate measurement of these metabolites is crucial for understanding disease mechanisms and for the development of new therapeutic strategies.
This compound: A Vital Tool for Accurate Quantification
In the pursuit of reliable biomarkers, precise and accurate quantification of metabolites is paramount. This is where this compound plays a critical role. As a deuterated analog of L-Kynurenine, it serves as an ideal internal standard in mass spectrometry-based analytical methods. Its use allows for the correction of variability during sample preparation and analysis, ensuring the high accuracy and reproducibility of the results.
Quantitative Analysis of Kynurenine Pathway Metabolites
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the precise quantification of kynurenine pathway metabolites in various biological matrices, including plasma, serum, and cerebrospinal fluid (CSF). While specific concentrations can vary significantly based on the study population, disease state, and analytical methodology, the following tables summarize representative findings on the alterations of key kynurenine pathway metabolites in major neurological disorders.
| Metabolite | Neurological Disorder | Matrix | Observed Change | Reference |
| Kynurenine (KYN) | Alzheimer's Disease | Plasma, Serum, CSF | Increased | |
| Parkinson's Disease | Urine | Increased | ||
| Huntington's Disease | Serum | Increased | ||
| Kynurenic Acid (KYNA) | Alzheimer's Disease | CSF | Increased | |
| Parkinson's Disease | Plasma | Decreased | ||
| Amyotrophic Lateral Sclerosis (ALS) | Serum (severe cases) | Decreased | ||
| Quinolinic Acid (QUIN) | Parkinson's Disease | Plasma | Increased | |
| 3-Hydroxykynurenine (3-HK) | Parkinson's Disease | CSF | Increased | |
| Tryptophan (TRP) | Huntington's Disease | Serum | Decreased | |
| Kynurenine/Tryptophan Ratio | Alzheimer's Disease | Periphery | Increased | |
| Huntington's Disease | Serum | Increased |
This table presents a summary of reported trends. Absolute concentrations can be found in the cited literature.
Signaling Pathways and Experimental Workflows
To visualize the complex relationships within the kynurenine pathway and the experimental procedures for its analysis, the following diagrams are provided.
Caption: Simplified overview of the kynurenine pathway of tryptophan metabolism.
Caption: Experimental workflow for plasma DL-kynurenine analysis.
Caption: Inflammation's role in activating the kynurenine pathway.
Detailed Experimental Protocols
The following is a generalized protocol for the quantification of kynurenine in plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.
1. Materials and Reagents
-
DL-Kynurenine standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (control and study samples)
2. Standard and Internal Standard Preparation
-
Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Kynurenine in a 50:50 acetonitrile:water solution.
-
Working Standard Solutions: Serially dilute the stock solution to prepare a series of calibration standards at various concentrations.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50% acetonitrile. A typical concentration might be around 1.1 µg/mL.
3. Sample Preparation
-
Aliquot 100 µL of human plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add 100 µL of the IS working solution (containing this compound) to each tube and vortex for 30 seconds.
-
Add 20 µL of trifluoroacetic acid (TFA) and vortex for 1 minute to precipitate proteins. Alternatively, add 1000 µL of acetonitrile with 0.1% (v/v) formic acid.
-
Centrifuge the mixture at 2000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. A gradient elution with mobile phases consisting of water and acetonitrile with a small percentage of formic acid is commonly used.
-
Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer in positive ion multiple reaction monitoring (MRM) mode. The specific mass transitions for kynurenine and this compound would be optimized for the instrument in use. For example, a transition for Kynurenine could be m/z 209 > 146 and for this compound could be m/z 213 > 150.
5. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte (kynurenine) to the internal standard (this compound) against the corresponding concentrations of the calibration standards.
-
Linear regression analysis is then used to determine the concentration of kynurenine in the unknown plasma samples.
Conclusion
The dysregulation of the kynurenine pathway is a significant factor in the pathology of numerous neurological disorders. The ability to accurately measure the metabolites of this pathway is essential for advancing our understanding of these diseases and for developing novel diagnostic and therapeutic tools. This compound has proven to be an indispensable tool for researchers, enabling the reliable quantification of kynurenine and its derivatives. The methodologies outlined in this guide provide a solid foundation for the application of this important biomarker in the field of neuroscience and drug development. Further research and standardized protocols will continue to enhance the utility of kynurenine pathway metabolites as robust biomarkers for neurological disorders.
References
An In-depth Technical Guide to the Kynurenine Pathway and the Role of L-Kynurenine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan, accounting for the degradation of over 95% of tryptophan not utilized for protein synthesis.[1][2] This complex and highly regulated enzymatic cascade is not merely a catabolic route but a critical source of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3][4] The pathway's metabolites, collectively known as kynurenines, are biologically active molecules that play significant roles in a multitude of physiological and pathological processes, including immune response modulation, neurotransmission, and inflammation.[5]
Dysregulation of the kynurenine pathway has been implicated in a wide array of diseases, including neurodegenerative disorders such as Alzheimer's and Huntington's disease, psychiatric conditions like depression and schizophrenia, cancer, and autoimmune diseases. This has made the pathway a focal point for intensive research and a promising target for novel therapeutic interventions.
This technical guide provides a comprehensive overview of the kynurenine pathway, its key enzymes and metabolites, and its involvement in disease. It details experimental protocols for assessing enzyme activity and quantifying metabolites, with a special focus on the application of L-Kynurenine-d4 as an internal standard in mass spectrometry-based analyses. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal metabolic pathway.
The Kynurenine Pathway: A Core Metabolic Axis
The kynurenine pathway is initiated by the rate-limiting conversion of L-tryptophan to N-formylkynurenine. This first step is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), which is primarily found in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed extrahepatically and is inducible by inflammatory stimuli. N-formylkynurenine is then rapidly converted to L-kynurenine by kynurenine formamidase.
L-kynurenine stands at a critical juncture in the pathway, from which it can be metabolized down three distinct branches:
-
The Kynurenic Acid Branch: Kynurenine aminotransferases (KATs) convert kynurenine into kynurenic acid (KYNA), a neuroprotective metabolite that acts as an antagonist at ionotropic glutamate receptors.
-
The Anthranilic Acid Branch: Kynureninase (KYNU) cleaves kynurenine to form anthranilic acid.
-
The 3-Hydroxykynurenine and Quinolinic Acid Branch: Kynurenine 3-monooxygenase (KMO) hydroxylates kynurenine to produce 3-hydroxykynurenine (3-HK). 3-HK is a precursor to the neurotoxic metabolite quinolinic acid (QUIN), an agonist of the N-methyl-D-aspartate (NMDA) receptor. 3-HK can also be cleaved by kynureninase to form 3-hydroxyanthranilic acid.
The balance between the neuroprotective kynurenic acid branch and the neurotoxic quinolinic acid branch is a critical determinant of neuronal health and is often dysregulated in disease states.
Key Metabolites and Enzymes of the Kynurenine Pathway
| Metabolite/Enzyme | Abbreviation | Key Function(s) |
| L-Tryptophan | Trp | Essential amino acid and precursor to the kynurenine pathway. |
| Indoleamine 2,3-dioxygenase | IDO | Rate-limiting enzyme in extrahepatic tissues, induced by inflammation. |
| Tryptophan 2,3-dioxygenase | TDO | Rate-limiting enzyme primarily in the liver. |
| L-Kynurenine | KYN | Central metabolite of the pathway. |
| Kynurenic Acid | KYNA | Neuroprotective, antagonist of glutamate receptors. |
| Kynurenine Aminotransferase | KAT | Enzyme responsible for the synthesis of kynurenic acid. |
| Kynurenine 3-Monooxygenase | KMO | Enzyme that directs the pathway towards the production of 3-hydroxykynurenine and quinolinic acid. |
| 3-Hydroxykynurenine | 3-HK | Precursor to quinolinic acid and has pro-oxidant properties. |
| Kynureninase | KYNU | Cleaves kynurenine and 3-hydroxykynurenine. |
| Anthranilic Acid | AA | Metabolite with pro-inflammatory properties. |
| 3-Hydroxyanthranilic Acid | 3-HAA | Precursor to quinolinic acid and has immunomodulatory effects. |
| Quinolinic Acid | QUIN | Neurotoxic, NMDA receptor agonist. |
| Picolinic Acid | A downstream metabolite with immunomodulatory and neuroprotective effects. | |
| Nicotinamide Adenine Dinucleotide | NAD+ | Essential coenzyme and the final product of the main kynurenine pathway. |
Diagram of the Kynurenine Pathway
Caption: A simplified overview of the major enzymatic steps in the kynurenine pathway.
The Role of this compound in Kynurenine Pathway Research
Accurate quantification of kynurenine pathway metabolites is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.
In LC-MS/MS analysis, stable isotope-labeled internal standards are crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. This compound is a deuterated form of L-kynurenine that serves as an ideal internal standard for the quantification of endogenous kynurenine. Its chemical properties are nearly identical to those of the unlabeled kynurenine, but it has a higher mass due to the presence of four deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By adding a known amount of this compound to each sample prior to processing, any loss of analyte during extraction or variations in ionization efficiency can be accounted for by monitoring the signal of the internal standard. This ensures reliable and reproducible quantification of kynurenine levels in various biological matrices.
Quantitative Data on Kynurenine Pathway Metabolites
The concentrations of kynurenine pathway metabolites can vary significantly depending on the biological matrix, as well as the physiological or pathological state of the individual. The following tables provide a summary of representative concentrations found in human plasma and cerebrospinal fluid (CSF) in both healthy individuals and in the context of specific diseases.
Table 1: Kynurenine Pathway Metabolite Concentrations in Human Plasma (Healthy vs. Disease)
| Metabolite | Healthy Controls (µM) | Alzheimer's Disease (µM) | Huntington's Disease (µM) |
| Tryptophan | 50 - 100 | ↓ | No significant change |
| Kynurenine | 1.5 - 3.0 | ↑ | No significant change |
| Kynurenic Acid | 0.02 - 0.05 | ↔ / ↑ | No significant change |
| Quinolinic Acid | 0.2 - 0.6 | ↑ | No significant change |
Note: ↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no significant change. Data are approximate ranges compiled from multiple sources.
Table 2: Kynurenine Pathway Metabolite Concentrations in Human Cerebrospinal Fluid (Healthy vs. Disease)
| Metabolite | Healthy Controls (nM) | Alzheimer's Disease (nM) | Huntington's Disease (nM) |
| Tryptophan | 1500 - 3000 | ↔ | No significant change |
| Kynurenine | 20 - 60 | ↑ | No significant change |
| Kynurenic Acid | 1 - 5 | ↑ | No significant change |
| Quinolinic Acid | 10 - 50 | ↑ | No significant change |
Note: ↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no significant change. Data are approximate ranges compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for the quantification of kynurenine pathway metabolites and the assessment of key enzyme activities.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of multiple kynurenine pathway metabolites in plasma or CSF using this compound as an internal standard for kynurenine.
1. Materials and Reagents:
-
Metabolite standards (Tryptophan, Kynurenine, Kynurenic Acid, Quinolinic Acid, etc.)
-
This compound and other relevant stable isotope-labeled internal standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological samples (plasma, CSF)
2. Sample Preparation:
-
Thaw frozen plasma or CSF samples on ice.
-
To 100 µL of sample, add 10 µL of an internal standard working solution containing this compound and other stable isotope-labeled standards.
-
Vortex briefly to mix.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
A typical gradient might run from 5% B to 95% B over 10 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).
-
Define the precursor-to-product ion transitions for each analyte and internal standard. For example:
-
Kynurenine: m/z 209.1 → 192.1
-
This compound: m/z 213.1 → 196.1
-
-
4. Data Analysis:
-
Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Quantify the concentration of each metabolite in the samples by interpolating their peak area ratios from the respective calibration curves.
Diagram of the LC-MS/MS Workflow
Caption: A typical workflow for the quantification of kynurenine pathway metabolites.
Indoleamine 2,3-dioxygenase (IDO1) Enzyme Activity Assay
This protocol measures the activity of IDO1 by quantifying the amount of kynurenine produced.
1. Materials and Reagents:
-
Cell or tissue lysate containing IDO1
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
L-Tryptophan (substrate)
-
Ascorbic acid (cofactor)
-
Methylene blue (cofactor)
-
Catalase
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
2. Assay Procedure:
-
Prepare a reaction mixture containing IDO1 Assay Buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
Calculate the concentration of kynurenine produced by comparing the absorbance to a standard curve of known kynurenine concentrations.
Diagram of the IDO1 Enzyme Activity Assay Workflow
Caption: Workflow for determining IDO1 enzyme activity.
Conclusion
The kynurenine pathway represents a critical metabolic hub with profound implications for human health and disease. Its intricate network of enzymes and bioactive metabolites offers a rich landscape for scientific inquiry and therapeutic development. A thorough understanding of the pathway's dynamics, facilitated by robust analytical methods and a growing body of quantitative data, is paramount for unraveling its role in various pathologies.
The use of stable isotope-labeled internal standards, such as this compound, is indispensable for achieving the high-quality data required to advance this field. The detailed experimental protocols provided in this guide serve as a foundation for researchers to explore the complexities of the kynurenine pathway and to identify and validate novel drug targets. As our knowledge of this pathway continues to expand, so too will the opportunities for developing innovative treatments for a wide range of debilitating diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. abcam.com [abcam.com]
- 3. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Correlation between plasma and CSF concentrations of kynurenine pathway metabolites in Alzheimer's disease and relationship to amyloid-β and tau - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Purity Analysis of L-Kynurenine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and isotopic purity analysis of L-Kynurenine-d4, a critical internal standard for the quantification of L-Kynurenine in various biological matrices. L-Kynurenine is a key metabolite of the tryptophan catabolism pathway, known as the kynurenine pathway, and plays a significant role in neurobiology, immunology, and oncology. Accurate quantification of L-Kynurenine is paramount for understanding its physiological and pathological roles, making isotopically labeled standards like this compound indispensable for mass spectrometry-based analyses.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be approached through several methodologies, primarily involving the introduction of deuterium atoms into the L-Kynurenine or a precursor molecule. The two most common strategies are acid-catalyzed hydrogen-deuterium exchange and the ozonolysis of deuterated L-Tryptophan.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Isotopic Purity (%) | Advantages | Disadvantages |
| Acid-Catalyzed H/D Exchange | L-Kynurenine | Deuterated acid (e.g., DCl in D₂O) | >95% | Simple, one-step procedure. | Can lead to some back-exchange, potentially reducing isotopic enrichment. Requires careful control of reaction conditions. |
| Ozonolysis of L-Tryptophan-d5 | L-Tryptophan-d5 | Ozone (O₃), reducing agent (e.g., dimethyl sulfide) | ≥99% | High isotopic purity as deuterium is incorporated in the stable precursor. | Multi-step process, requires specialized equipment for ozonolysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Hydrogen-Deuterium Exchange
This protocol outlines a straightforward method for the deuteration of L-Kynurenine using a strong deuterated acid.
Materials:
-
L-Kynurenine
-
Deuterated hydrochloric acid (DCl, 35 wt. % in D₂O)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH meter
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve 100 mg of L-Kynurenine in 5 mL of D₂O in a round-bottom flask.
-
Acidification: Add 1 mL of deuterated hydrochloric acid (DCl in D₂O) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110°C) with constant stirring for 24 hours.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7.0 by the slow addition of anhydrous sodium carbonate.
-
Purification: The neutralized solution is then lyophilized to remove the solvent and any volatile impurities, yielding the crude this compound.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a minimal amount of hot D₂O.
-
Characterization: Confirm the structure and determine the isotopic purity using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This protocol provides a general workflow for assessing the isotopic enrichment of this compound using LC-HRMS.
Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of L-Kynurenine from any potential impurities.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan mode with a resolution of at least 60,000.
-
Mass Range: m/z 150-300.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., 50% methanol in water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase conditions.
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the mass-to-charge ratio (m/z) for the unlabeled L-Kynurenine ([M+H]⁺ ≈ 209.0921) and the deuterated forms (d1 to d4).
-
Calculate the theoretical exact masses for each deuterated species (d0, d1, d2, d3, d4).
-
Extract the ion chromatograms for each of these masses.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each deuterated form relative to the total integrated area of all isotopic peaks to determine the isotopic distribution and overall purity.
Table 2: Theoretical and Observed m/z for L-Kynurenine and its Deuterated Isotopologues
| Isotopologue | Theoretical [M+H]⁺ (m/z) |
| L-Kynurenine (d0) | 209.0921 |
| L-Kynurenine-d1 | 210.0984 |
| L-Kynurenine-d2 | 211.1047 |
| L-Kynurenine-d3 | 212.1110 |
| This compound | 213.1173 |
Protocol 3: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information on the location and extent of deuteration.
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which this compound is soluble and which does not have signals that overlap with the analyte's signals (e.g., DMSO-d6).
-
Internal Standard: A non-deuterated internal standard with a known concentration can be used for quantification if needed.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
Data Acquisition and Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Integrate the signals corresponding to the remaining protons in the this compound molecule.
-
The reduction in the integral values of specific proton signals compared to the integral of a non-deuterated reference signal (either from an internal standard or a non-deuterated part of the molecule, if applicable) can be used to calculate the degree of deuteration at each position.
-
For a more direct measurement, a ²H (deuterium) NMR spectrum can be acquired. The presence and integration of signals in the ²H spectrum will directly confirm the positions and relative abundance of the deuterium atoms.
Mandatory Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
The Biological Significance of Deuterated L-Kynurenine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-kynurenine, a pivotal metabolite in the catabolism of tryptophan, stands at a critical juncture of metabolic pathways that influence neuroactivity, immune responses, and cellular energy production. The balance of its downstream metabolites, the neuroprotective kynurenic acid and the neurotoxic quinolinic acid, is implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases and cancer. Isotopic labeling of L-kynurenine, particularly with deuterium, provides a powerful tool for elucidating the intricate dynamics of the kynurenine pathway. This technical guide delves into the biological significance of deuterated L-Kynurenine, exploring its synthesis, its role as an indispensable tool in metabolic research, and its potential, through the kinetic isotope effect, to modulate enzymatic activity and serve as a novel therapeutic strategy. We provide a comprehensive overview of experimental protocols, quantitative data from key studies, and visual representations of the underlying biochemical and experimental frameworks to empower researchers in this burgeoning field.
Introduction: The Kynurenine Pathway and the Importance of Isotopic Labeling
The kynurenine pathway is the principal route of L-tryptophan degradation in mammals, accounting for over 90% of its metabolism.[1][2] This complex cascade of enzymatic reactions generates a host of bioactive molecules with diverse physiological and pathological roles.[3] At the heart of this pathway lies L-kynurenine, which can be metabolized along three distinct branches, leading to the production of both neuroprotective and neurotoxic compounds.[2][4]
The study of such a complex pathway necessitates sophisticated analytical techniques to accurately trace the fate of metabolites and understand the kinetics of the enzymes involved. Deuteration, the substitution of hydrogen with its stable isotope deuterium, offers a unique and powerful approach to this challenge. The increased mass of deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE) , where the rate of a chemical reaction is altered. This effect can be exploited to probe reaction mechanisms and to develop novel therapeutic agents with improved pharmacokinetic profiles.
This guide will explore the multifaceted biological significance of deuterated L-kynurenine, from its foundational role as an internal standard in mass spectrometry to its potential as a modulator of the kynurenine pathway's delicate balance.
The Kynurenine Metabolic Pathway
The metabolism of L-tryptophan to L-kynurenine is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). L-kynurenine then serves as a substrate for three key enzymes that determine the downstream metabolic flux:
-
Kynurenine 3-monooxygenase (KMO): This enzyme hydroxylates L-kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.
-
Kynurenine Aminotransferases (KATs): This family of enzymes converts L-kynurenine into the neuroprotective kynurenic acid.
-
Kynureninase (KYNU): This enzyme cleaves L-kynurenine to form anthranilic acid.
The intricate balance between these enzymatic pathways is crucial for maintaining neurological health and immune homeostasis.
Synthesis of Deuterated L-Kynurenine
The availability of high-purity deuterated L-kynurenine is essential for its application in research. Several methods for its synthesis have been developed, often involving the deuteration of a precursor molecule.
Representative Synthesis Protocol: Deuteration of L-Kynurenine
A common method for the synthesis of deuterium-substituted kynurenine involves the acid-catalyzed exchange of protons with deuterium from a deuterated solvent.
Materials:
-
L-Kynurenine
-
Deuterated Hydrochloric Acid (DCl) in Deuterium Oxide (D₂O)
Protocol:
-
Dissolve L-kynurenine in a solution of deuterated hydrochloric acid in D₂O.
-
Heat the mixture at an elevated temperature (e.g., 110°C) for several hours to facilitate the hydrogen-deuterium exchange.
-
Monitor the reaction progress using techniques such as NMR spectroscopy to determine the extent of deuteration.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting deuterated L-kynurenine can be further purified using standard techniques like recrystallization or chromatography.
Biological Significance and Applications of Deuterated L-Kynurenine
The primary biological significance of deuterated L-kynurenine stems from its utility as a research tool and its potential as a therapeutic agent.
Gold Standard for Quantitative Analysis: Deuterated L-Kynurenine as an Internal Standard
In the field of metabolomics, accurate quantification of endogenous metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, and the use of stable isotope-labeled internal standards is considered the gold standard for achieving high precision and accuracy. Deuterated L-kynurenine serves as an ideal internal standard for the quantification of its unlabeled counterpart in biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates.
Rationale for Use:
-
Similar Physicochemical Properties: Deuterated L-kynurenine has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.
-
Distinct Mass: The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.
-
Correction for Variability: By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of analyte during extraction or variations in instrument response can be corrected for, leading to more reliable results.
Probing Enzyme Mechanisms and Metabolic Flux: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can alter the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it more stable and requiring more energy to break. A primary KIE is observed when the C-H bond is broken in the rate-determining step of the reaction, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction through other means. The study of KIEs provides invaluable insights into enzyme mechanisms.
Quantitative Data on the Kinetic Isotope Effect in the Kynurenine Pathway:
While data on the KIE of deuterated L-kynurenine with all enzymes in its pathway is not exhaustively available, some key studies have provided important insights.
| Enzyme | Substrate | Isotope Effect Type | Observed KIE (kH/kD) | Implication | Reference |
| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | Primary D₂O | 4.4 | Abstraction of the indole proton is partially rate-determining. | |
| Tryptophan 2,3-dioxygenase (TDO) | L-[2-³H]Tryptophan | Inverse Secondary | 0.96 | Signals the formation of the C-O bond at C-2. | |
| Tryptophan 2,3-dioxygenase (TDO) | (indole-d₅)-L-Trp | Inverse α-Secondary | 0.87 ± 0.03 | Consistent with a change in hybridization from sp² to sp³ during the rate-determining step. | |
| Kynureninase (P. fluorescens) | α-[²H]-L-Kynurenine | Substrate | No significant effect on kcat or kcat/Km | The Cα-H bond cleavage is not the rate-limiting step in the reaction. | |
| Kynureninase (P. fluorescens) | L-Kynurenine | Solvent (in D₂O) | 6.56 ± 0.59 on kcat | A single proton transfer is involved in the rate-determining step. |
Table 1: Summary of Kinetic Isotope Effect Data for Key Kynurenine Pathway Enzymes.
Therapeutic Potential: Modulating the Kynurenine Pathway
The principle of the kinetic isotope effect suggests that deuterating L-kynurenine at specific metabolically active sites could slow down its conversion by enzymes like KMO. This could potentially shift the metabolic flux away from the neurotoxic branch (producing 3-hydroxykynurenine and quinolinic acid) and towards the neuroprotective branch (producing kynurenic acid). This "metabolic switching" is a novel therapeutic strategy being explored for various diseases.
While direct clinical applications of deuterated L-kynurenine are still in the preclinical research phase, the success of other deuterated drugs, such as deutetrabenazine for Huntington's disease, highlights the potential of this approach to improve the pharmacokinetic and pharmacodynamic properties of parent molecules. The development of deuterated analogs of kynurenine or its downstream metabolites could offer a new avenue for the treatment of neurodegenerative disorders and other conditions where the kynurenine pathway is dysregulated.
Detailed Experimental Protocols
Protocol for the Quantification of Kynurenine Pathway Metabolites using LC-MS/MS with Deuterated Internal Standards
This protocol provides a general framework for the analysis of kynurenine pathway metabolites in human plasma.
Materials and Reagents:
-
Human plasma samples
-
Deuterated internal standards (e.g., L-Kynurenine-d₄)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known concentration of the deuterated internal standard mix.
-
Precipitate proteins by adding 400 µL of ice-cold ACN containing 0.1% FA.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and its deuterated internal standard.
-
-
Data Analysis:
-
Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.
-
Protocol for In Vivo Metabolic Tracing using Isotopically Labeled L-Kynurenine
This protocol is adapted from studies using stable isotope-labeled L-kynurenine to trace its metabolic fate in the brain.
Materials and Reagents:
-
Experimental animals (e.g., rats, mice)
-
Isotopically labeled L-Kynurenine (e.g., [¹³C₆]L-Kynurenine or deuterated L-Kynurenine)
-
Microdialysis probes and surgical equipment
-
LC-MS/MS system
Procedure:
-
Surgical Implantation:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum) of the anesthetized animal.
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid at a low flow rate.
-
Collect dialysate samples at regular intervals.
-
-
Administration of Labeled L-Kynurenine:
-
Administer the isotopically labeled L-kynurenine to the animal via a systemic route (e.g., intraperitoneal injection).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples by LC-MS/MS to quantify the levels of the labeled L-kynurenine and its labeled downstream metabolites.
-
-
Data Analysis:
-
Plot the concentration of each labeled metabolite over time to determine the metabolic flux through the different branches of the kynurenine pathway in the specific brain region.
-
Conclusion and Future Directions
Deuterated L-kynurenine is a vital tool for advancing our understanding of the kynurenine pathway's role in health and disease. Its application as an internal standard has significantly improved the accuracy and reliability of metabolic studies, providing a clearer picture of the pathway's dysregulation in various pathological conditions.
The exploration of the kinetic isotope effect on the enzymes of the kynurenine pathway is an exciting frontier. While initial studies on kynureninase and TDO have provided valuable insights, further research is needed to characterize the KIE for KMO and KATs with deuterated L-kynurenine. Such studies will not only deepen our understanding of the catalytic mechanisms of these enzymes but also pave the way for the rational design of deuterated L-kynurenine analogs as novel therapeutics. By leveraging the power of deuteration to modulate metabolic pathways, we may be able to develop innovative treatments for a range of debilitating disorders, from neurodegenerative diseases to cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Endogenous kynurenines as targets for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of targeting kynurenine pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenic acid and kynurenine aminotransferase in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Kynurenine-d4 for Studying Indoleamine 2,3-dioxygenase (IDO) Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of L-Kynurenine-d4 as a critical tool for the accurate quantification of indoleamine 2,3-dioxygenase (IDO) activity. IDO, a key enzyme in the kynurenine pathway of tryptophan metabolism, is a significant therapeutic target in oncology and immunology due to its role in mediating immune suppression. Precise measurement of its activity is paramount for drug discovery and understanding its physiological and pathological roles.
Introduction to IDO and the Kynurenine Pathway
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic reaction converts L-tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine.[2] The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have profound effects on the immune system, notably the suppression of T-cell proliferation and the promotion of an immunotolerant microenvironment.[3] This makes IDO a crucial player in tumor immune evasion and various other pathological conditions.[4] Consequently, the development of IDO inhibitors is a major focus in cancer immunotherapy.
The activity of IDO is often assessed by measuring the conversion of tryptophan to kynurenine. The ratio of kynurenine to tryptophan (Kyn/Trp) is frequently used as a proxy for IDO activity in vivo. For precise and accurate quantification, especially in complex biological matrices, stable isotope-labeled internal standards are indispensable. This compound, a deuterated analog of L-kynurenine, serves as an ideal internal standard for mass spectrometry-based methods, ensuring reliable and reproducible measurements.
The IDO Signaling Pathway
The expression and activity of IDO are tightly regulated by various pro-inflammatory cytokines, with interferon-gamma (IFN-γ) being the most potent inducer. The signaling cascade initiated by IFN-γ leads to the transcription and translation of the IDO1 gene, resulting in increased enzyme production and subsequent tryptophan catabolism. The resulting kynurenine can then act on various cellular targets, including the aryl hydrocarbon receptor (AHR), to exert its immunomodulatory effects.
Quantitative Analysis of IDO Activity using this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy of the results.
LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for LC-MS/MS methods used to quantify kynurenine with a deuterated internal standard. These values are compiled from various studies and represent a general benchmark for a robust assay.
| Parameter | Typical Value | Reference(s) |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.98 - 43.0 ng/mL | |
| Intra-day Precision (%RSD) | < 11.8% | |
| Inter-day Precision (%RSD) | < 14.3% | |
| Accuracy (%Bias) | 87.4% - 114.3% | |
| Recovery | 94% - 105% | |
| Matrix Effect | < 6.7% |
IDO Enzyme Kinetics
Understanding the kinetic parameters of the IDO1 enzyme is essential for inhibitor screening and mechanistic studies. The Michaelis-Menten constant (Km) for L-tryptophan and the maximal reaction velocity (Vmax) or turnover number (kcat) are key indicators of enzyme performance.
| Parameter | Value | Enzyme Source | Reference(s) |
| Km for L-Tryptophan | 19 ± 2 µM | Recombinant Human IDO1 | |
| Km for L-Tryptophan | 110 µM | Recombinant Human IDO1 | |
| Km for L-Tryptophan | 0.3015 mM | Recombinant Human IDO1 | |
| kcat | 8.2 ± 0.3 s⁻¹ | Recombinant Human IDO1 | |
| kcat | 36.5 min⁻¹ | Recombinant Human IDO1 | |
| Vmax | 5.9 µM/min | Recombinant Human IDO1 |
Experimental Protocols
Cell-Based IDO Activity Assay
This protocol describes a general method for measuring IDO activity in cultured cells, such as IFN-γ stimulated cancer cell lines.
1. Cell Culture and IDO Induction:
-
Seed cells (e.g., SK-OV-3 or MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
To induce IDO1 expression, treat the cells with human IFN-γ (e.g., 10 ng/mL) in a culture medium containing L-tryptophan (e.g., 15 µg/mL) for 24-48 hours.
2. Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
3. Sample Preparation for LC-MS/MS Analysis:
-
To a 100 µL aliquot of the cell culture supernatant, add 100 µL of an internal standard working solution containing this compound (concentration will depend on the expected kynurenine levels and instrument sensitivity).
-
Precipitate proteins by adding 20 µL of trifluoroacetic acid (TFA) or 150 µL of ice-cold methanol containing 1% (v/v) formic acid.
-
Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
In Vitro IDO Enzyme Assay
This protocol is suitable for determining the activity of purified recombinant IDO1 or IDO1 in cell lysates.
1. Preparation of Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing cofactors necessary for IDO activity, such as 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add the substrate, L-tryptophan, to the reaction buffer at a desired concentration (e.g., 400 µM).
2. Enzyme Reaction:
-
Initiate the reaction by adding the purified IDO1 enzyme or cell lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a small volume of 30% (w/v) trichloroacetic acid (TCA).
-
Incubate the mixture at an elevated temperature (e.g., 50-65°C) for 15-30 minutes to facilitate the hydrolysis of N-formylkynurenine to kynurenine.
-
Centrifuge the samples to remove precipitated protein.
-
Add the this compound internal standard to the supernatant.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
1. Chromatographic Separation:
-
Use a suitable reversed-phase C18 column (e.g., Synergi Polar RP, 75 x 4.6 mm).
-
Employ a mobile phase gradient consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a low percentage of organic solvent and ramp up to elute the analytes.
2. Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both L-kynurenine and this compound.
-
L-Kynurenine: m/z 209.0 → 192.1 (quantifier) and 209.0 → 174.0 (qualifier)
-
This compound: m/z 213.0 → 196.0
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte (L-kynurenine) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of L-kynurenine in the samples by comparing this ratio to a standard curve prepared with known concentrations of L-kynurenine and a constant concentration of this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for an IDO activity assay using this compound and LC-MS/MS.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based assays provides a robust and reliable method for the quantification of IDO activity. This approach offers high sensitivity, specificity, and accuracy, which are essential for the rigorous demands of drug discovery and clinical research. The detailed protocols and workflow presented in this guide offer a solid foundation for researchers and scientists to establish and validate their own IDO activity assays, ultimately contributing to a deeper understanding of the kynurenine pathway and the development of novel therapeutics targeting this critical immunomodulatory enzyme.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Kynurenine-d4 in Elucidating Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kynurenine pathway, a central route of tryptophan metabolism, is a critical regulator of immune responses. Its metabolites, particularly L-kynurenine, are key signaling molecules that modulate immune cell function, contributing to immune tolerance and disease pathogenesis. This technical guide delves into the function of L-kynurenine in the immune system and the pivotal role of its deuterated isotopologue, L-Kynurenine-d4, as a research tool to unravel the complexities of immunometabolism. We will explore the core signaling pathways, provide detailed experimental protocols for investigating its effects, and present quantitative data to support the understanding of its immunomodulatory activities.
Introduction: The Kynurenine Pathway and Immune Regulation
The catabolism of the essential amino acid L-tryptophan is predominantly mediated by the kynurenine pathway. This metabolic cascade is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). While TDO is primarily active in the liver, IDO1 is expressed in various immune cells, including dendritic cells and macrophages, and is a key player in immune modulation.[1][2] The activation of IDO1 leads to the depletion of tryptophan and the production of several bioactive metabolites, with L-kynurenine being a central intermediate.[3][4]
These metabolites exert profound effects on the immune system, primarily contributing to an immunosuppressive microenvironment.[5] This is achieved through several mechanisms, including the inhibition of T cell proliferation, the induction of T cell apoptosis, and the promotion of regulatory T cell (Treg) differentiation and function. Dysregulation of the kynurenine pathway has been implicated in a range of pathologies, from cancer and infectious diseases to autoimmune and neurodegenerative disorders.
This compound: A Tool for Metabolic Investigation
This compound is a stable isotope-labeled form of L-kynurenine where four hydrogen atoms have been replaced with deuterium. This isotopic labeling renders the molecule heavier than its natural counterpart, allowing for its distinction and quantification in biological samples using mass spectrometry-based techniques.
Primary Functions of this compound:
-
Tracer in Metabolic Flux Analysis: this compound is employed as a tracer to study the dynamic processes of L-kynurenine metabolism within cells and in vivo. By introducing a known amount of the labeled compound, researchers can track its conversion into downstream metabolites, providing insights into the activity of various enzymes in the kynurenine pathway under different physiological or pathological conditions.
-
Internal Standard for Quantification: In analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the accurate quantification of endogenous L-kynurenine. Its similar chemical and physical properties to the unlabeled analyte ensure comparable extraction efficiency and ionization response, correcting for variations during sample preparation and analysis.
It is fundamentally assumed that the deuterium labeling in this compound does not alter its biological activity. Therefore, its function in the immune response is considered identical to that of endogenous L-kynurenine.
Core Signaling Pathways of L-Kynurenine in Immune Cells
L-kynurenine and its downstream metabolites modulate immune responses primarily through two key signaling pathways: the Aryl Hydrocarbon Receptor (AHR) and, for its metabolite kynurenic acid, the G-protein coupled receptor 35 (GPR35).
Aryl Hydrocarbon Receptor (AHR) Signaling
L-kynurenine is an endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding to L-kynurenine in the cytoplasm, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes that regulate immune cell differentiation and function.
Key effects of L-kynurenine-mediated AHR activation in immune cells include:
-
Promotion of Regulatory T cells (Tregs): AHR signaling is crucial for the differentiation of immunosuppressive Foxp3+ Tregs.
-
Inhibition of Pro-inflammatory T cells: Activation of AHR can suppress the differentiation and function of pro-inflammatory T helper 17 (Th17) cells.
-
Modulation of Dendritic Cell (DC) Function: AHR signaling in DCs can induce a tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules and increased production of immunosuppressive factors.
Caption: L-Kynurenine-AHR Signaling Pathway.
GPR35 Signaling by Kynurenic Acid
L-kynurenine can be further metabolized to kynurenic acid (KYNA). KYNA is an agonist for the G-protein coupled receptor 35 (GPR35), which is expressed on various immune cells, including monocytes and macrophages.
Activation of GPR35 by KYNA has been shown to:
-
Inhibit Inflammasome Activation: GPR35 signaling can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response, thereby reducing the production of pro-inflammatory cytokines like IL-1β.
-
Modulate Cytokine Secretion: Activation of GPR35 can lead to anti-inflammatory responses, including the inhibition of TNF-α secretion from peripheral blood mononuclear cells.
Quantitative Data on the Immunomodulatory Effects of L-Kynurenine
The following tables summarize key quantitative data from published studies on the effects of L-kynurenine and its metabolites on immune cells.
Table 1: In Vitro Effects of L-Kynurenine on T-Cell Function
| Parameter | Cell Type | L-Kynurenine Concentration | Effect | Reference(s) |
| Proliferation Inhibition | Human T cells | 157 µM (I50) | 50% inhibition of allogeneic DC-stimulated proliferation | |
| Proliferation Inhibition | Human T cells | 553 µM (I50) | 50% inhibition of anti-CD3 stimulated proliferation | |
| Apoptosis Induction | Murine Thymocytes & Th1 cells | Low concentrations | Selective apoptosis | |
| Inhibition of Proliferation | PHA-activated PBLs | 500 µM - 1 mM | Time-dependent inhibition of proliferation |
Table 2: Receptor Activation by Kynurenine Pathway Metabolites
| Metabolite | Receptor | Cell Type/System | EC50/Affinity | Effect | Reference(s) |
| L-Kynurenine | AHR | Rat Hepatoma Cells | ~13 µM | Activation of AHR transcriptional activity | |
| Kynurenic Acid | GPR35 | GPR35-expressing cells | Low micromolar range | Agonist activity, calcium mobilization |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of L-kynurenine in the immune response.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol outlines the general steps for the sensitive and selective quantification of kynurenine and other metabolites in biological samples.
Materials:
-
Biological samples (plasma, cell culture supernatant, tissue homogenates)
-
This compound and other deuterated internal standards
-
Protein precipitation solution (e.g., trichloroacetic acid or acetonitrile)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Spike samples with a known concentration of this compound and other relevant internal standards.
-
Add protein precipitation solution, vortex, and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the unlabeled analytes.
-
Calculate the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against the standard curve.
-
Caption: LC-MS/MS Workflow for Kynurenine Quantification.
In Vitro T-Cell Suppression Assay
This assay measures the ability of L-kynurenine to inhibit T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells (responder cells)
-
Regulatory T cells (Tregs, optional as a positive control for suppression)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or phytohemagglutinin (PHA))
-
L-kynurenine solution
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well round-bottom culture plates
-
Complete RPMI-1640 medium
Procedure:
-
Labeling of Responder Cells:
-
Label responder T cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate the labeled responder T cells in a 96-well plate.
-
Add serial dilutions of L-kynurenine to the wells. Include a vehicle control.
-
Add the T-cell activation stimulus to all wells except for the unstimulated control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Assessment of Proliferation:
-
CFSE-based: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
-
[3H]-thymidine-based: Pulse the cultures with [3H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure the incorporation of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the stimulated control without L-kynurenine.
-
In Vitro Induction of Regulatory T-cells (iTregs)
This protocol describes the generation of iTregs from naïve CD4+ T cells in the presence of L-kynurenine.
Materials:
-
Purified naïve CD4+ T cells (CD4+CD45RA+CD25-)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads)
-
Low tryptophan medium
-
L-kynurenine
-
IL-2
-
Flow cytometry antibodies for Treg markers (e.g., anti-CD4, anti-CD25, anti-Foxp3)
Procedure:
-
Cell Culture:
-
Culture naïve CD4+ T cells in a low tryptophan medium.
-
Stimulate the cells with anti-CD3/CD28 beads.
-
Add L-kynurenine and IL-2 to the culture medium.
-
-
Incubation:
-
Incubate the cells for 5-7 days.
-
-
Phenotypic Analysis:
-
Harvest the cells and stain for surface markers (CD4, CD25) and the intracellular transcription factor Foxp3.
-
Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.
-
-
Functional Analysis:
-
Assess the suppressive function of the generated iTregs using an in vitro T-cell suppression assay (as described in 5.2).
-
Conclusion
L-kynurenine is a pivotal metabolite that shapes the immune landscape, primarily by exerting immunosuppressive effects through pathways like AHR signaling. The use of this compound is indispensable for accurately studying the dynamics of the kynurenine pathway and its role in health and disease. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting this crucial immunometabolic hub. A thorough understanding of the function of L-kynurenine is essential for the development of novel strategies to modulate immune responses in a variety of clinical contexts.
References
- 1. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro induction of human regulatory T-cells (iTregs) using conditions of low tryptophan plus kynurenines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
L-Kynurenine-d4 and its Nexus with Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kynurenine pathway, the primary metabolic route of tryptophan degradation, is increasingly implicated in the pathophysiology of a spectrum of inflammatory diseases. Its metabolites are not merely catabolic byproducts but bioactive molecules that can modulate immune responses and neuronal function. Accurate quantification of these metabolites is paramount to understanding their role in disease and for the development of novel therapeutics. This technical guide provides an in-depth overview of the role of the kynurenine pathway in inflammatory conditions, with a special focus on the use of L-Kynurenine-d4 as a crucial tool for precise quantification. This document details experimental protocols for metabolite analysis, presents quantitative data from various inflammatory diseases, and visualizes the complex signaling pathways involved.
The Kynurenine Pathway: A Brief Overview
The catabolism of the essential amino acid L-tryptophan is predominantly channeled through the kynurenine pathway, accounting for over 95% of its degradation. The initial and rate-limiting step is catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). While TDO is primarily expressed in the liver and regulates systemic tryptophan levels, IDO1 is an extrahepatic enzyme induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ). This induction firmly links the kynurenine pathway to the immune response and inflammatory processes.
Upon conversion of tryptophan to N-formylkynurenine and subsequently to L-kynurenine, the pathway bifurcates into two main branches. One branch, mediated by kynurenine aminotransferases (KATs), leads to the production of kynurenic acid (KYNA), a neuroprotective agent known to antagonize glutamate receptors. The other, and often dominant branch in inflammatory contexts, is initiated by kynurenine 3-monooxygenase (KMO), leading to the formation of several neuroactive and immunomodulatory metabolites, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid (QUIN).
An imbalance in this pathway, often skewed towards the KMO branch during inflammation, is associated with the pathology of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and several neuroinflammatory conditions.
This compound: An Essential Tool for Accurate Quantification
Given the low physiological concentrations of kynurenine and other pathway metabolites, their accurate measurement requires highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantification.
This compound is a deuterated analog of L-kynurenine, where four hydrogen atoms have been replaced by deuterium. Its chemical properties are nearly identical to endogenous L-kynurenine, allowing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte. By adding a known amount of this compound to a sample, the ratio of the signal from the endogenous L-kynurenine to that of the labeled standard can be used to calculate the precise concentration of the analyte.
Quantitative Data on Kynurenine Pathway Metabolites in Inflammatory Diseases
The following tables summarize quantitative data on L-kynurenine and related metabolites in various inflammatory diseases compared to healthy controls. These values have been compiled from multiple studies and are presented as mean ± standard deviation where available. It is important to note that concentrations can vary depending on the specific patient cohort, disease activity, and analytical methodology used.
Table 1: L-Kynurenine Concentrations in Plasma/Serum of Patients with Inflammatory Diseases
| Disease | Patient Group | L-Kynurenine (µg/mL) | Healthy Controls (µg/mL) | Reference |
| Rheumatoid Arthritis | Patients | 2.27 ± 0.688 | 2.95 ± 0.825 | [1][2] |
| Inflammatory Bowel Disease | Patients | Significantly Elevated | Not specified | [1][3] |
Table 2: Kynurenine Pathway Metabolite Ratios in Inflammatory Diseases
| Disease | Patient Group | Kynurenine/Tryptophan Ratio | Healthy Controls | Reference |
| Rheumatoid Arthritis | Patients | Statistically significant decrease (p = 0.003) | Not specified | [4] |
| Inflammatory Bowel Disease | Active CD Patients | Elevated | Not specified | |
| Multiple Sclerosis | Patients | Lower | Higher |
Table 3: Kynurenine Pathway Metabolites in Cerebrospinal Fluid (CSF) in Neuroinflammatory Disease (Multiple Sclerosis)
| Metabolite | MS Patients | Healthy Controls | Reference |
| Kynurenine | No significant difference | Not specified | |
| Quinolinic Acid | Increased in RRMS relapse | Not specified | |
| Kynurenic Acid | Trend for lower in SPMS | Not specified |
RRMS: Relapsing-Remitting Multiple Sclerosis; SPMS: Secondary Progressive Multiple Sclerosis; CD: Crohn's Disease.
Experimental Protocols for Quantification of L-Kynurenine using this compound
This section provides a representative, detailed methodology for the quantification of L-kynurenine in human plasma or serum using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methods described in the scientific literature.
Materials and Reagents
-
L-Kynurenine analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma/serum (control and study samples)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard and Internal Standard Solutions
-
L-Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-kynurenine in a 50:50 (v/v) solution of acetonitrile and water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the L-kynurenine stock solution.
-
Working Standard Solutions: Serially dilute the L-kynurenine stock solution with a 50:50 (v/v) acetonitrile/water solution to create a series of calibration standards at concentrations spanning the expected physiological range.
-
Working Internal Standard Solution: Dilute the this compound stock solution to a final concentration of, for example, 1.1 µg/mL in water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma or serum sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 100 µL of the working internal standard solution (containing this compound) to each tube and vortex for 30 seconds.
-
Add 20 µL of trifluoroacetic acid (TFA) to precipitate proteins and vortex for 1 minute.
-
Centrifuge the samples at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is typically used to separate the analytes from the matrix components. A representative gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Kynurenine: m/z 209.1 → 192.1 (quantifier), 209.1 → 94.1 (qualifier)
-
This compound: m/z 213.0 → 196.0
-
-
Instrument Settings: Cone voltage and collision energy should be optimized for each specific instrument to achieve maximum sensitivity for the specified transitions. Representative values might be a cone voltage of 35 V and a collision energy of 20 eV.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for L-kynurenine analysis.
Caption: Inflammatory induction of the kynurenine pathway.
Caption: Experimental workflow for L-kynurenine analysis.
Caption: IFN-γ induction of IDO1 signaling cascade.
Conclusion
The intricate involvement of the kynurenine pathway in the inflammatory processes of various diseases underscores its significance as a potential therapeutic target and a source of valuable biomarkers. The ability to accurately quantify key metabolites such as L-kynurenine is fundamental to advancing our understanding in this field. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for researchers, scientists, and drug development professionals, enabling the generation of reliable and reproducible data. The methodologies and data presented in this guide are intended to serve as a comprehensive resource for those investigating the role of the kynurenine pathway in health and disease. Further research into the nuanced roles of kynurenine pathway metabolites will undoubtedly pave the way for innovative diagnostic and therapeutic strategies for a host of inflammatory disorders.
References
- 1. Serum kynurenine in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum kynurenine in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. The kynurenine pathway in patients with rheumatoid arthritis during tumor necrosis factor α inhibitors treatment - PMC [pmc.ncbi.nlm.nih.gov]
L-Kynurenine-d4: A Technical Guide to Commercial Sources, Availability, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of L-Kynurenine-d4, a critical tool for researchers in various fields, including neuroscience, immunology, and oncology. This guide is intended to assist in the procurement and effective utilization of this stable isotope-labeled standard in quantitative bioanalytical assays.
Commercial Availability and Supplier Specifications
This compound is available from a range of commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The quality and specifications of the product can vary between suppliers. Below is a summary of key quantitative data from several prominent vendors to facilitate comparison and procurement decisions.
| Supplier | Catalog Number (Example) | Purity | Isotopic Purity | Available Quantities |
| Aladdin Scientific | L651190-5mg | ≥99% | Not specified | 5 mg |
| Cayman Chemical | 36307 | ≥99% deuterated forms (d1-d4) | Not specified | 500 µg, 1 mg, 5 mg |
| LGC Standards | TRC-K661009-5MG | >95% | >95% by NMR | 5 mg |
| MedChemExpress | HY-112669S | Not specified | Not specified | 50 mg, 100 mg, 250 mg |
| Simson Pharma Limited | - | Certificate of Analysis provided | Certificate of Analysis provided | Inquire for details |
| Sapphire North America | 36307 | ≥99% deuterated forms (d1-d4) | Not specified | 500 µg, 1 mg, 5 mg |
Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites. Researchers should always request a certificate of analysis (CoA) to verify the purity, isotopic enrichment, and other quality control parameters of a specific batch.[1][2]
The Kynurenine Pathway: A Central Role in Metabolism and Disease
L-Kynurenine is a key metabolite of the essential amino acid L-tryptophan. The majority of dietary tryptophan is metabolized through the kynurenine pathway, which generates several neuroactive and immunomodulatory molecules.[3][4] Dysregulation of this pathway has been implicated in a wide range of pathologies, including neurodegenerative disorders, psychiatric conditions, and cancer.
The diagram below illustrates the central steps of the kynurenine pathway, highlighting the enzymatic conversion of tryptophan to kynurenine and its subsequent metabolic fate.
Experimental Protocol: Quantification of L-Kynurenine in Human Plasma using LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the accurate and precise quantification of endogenous L-kynurenine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.
The following is a detailed protocol synthesized from established methods for the analysis of L-kynurenine in human plasma.
Materials and Reagents
-
L-Kynurenine (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Human plasma (from control and study samples)
Preparation of Standard and Internal Standard Stock Solutions
-
L-Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-kynurenine in 50% acetonitrile in water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 50% acetonitrile in water.
-
Working Standard Solutions: Prepare a series of working standard solutions of L-kynurenine by serial dilution of the stock solution with 50% acetonitrile. These will be used to construct a calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 1.1 µg/mL by diluting the stock solution with water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 100 µL of the this compound internal standard working solution to each tube and vortex for 30 seconds.
-
Add 20 µL of trifluoroacetic acid (TFA) to precipitate proteins and vortex for 1 minute.
-
Centrifuge the samples at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation. The specific gradient profile should be optimized based on the column and LC system used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-kynurenine and this compound.
Data Analysis
-
Calculate the peak area ratio of the analyte (L-kynurenine) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-kynurenine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow and Logical Relationships
The following diagram outlines the general workflow for the quantification of L-kynurenine in a biological sample using this compound as an internal standard.
This technical guide provides a foundational understanding of the commercial landscape and practical application of this compound for research purposes. For specific applications, researchers are encouraged to consult the detailed technical data sheets provided by the suppliers and relevant scientific literature.
References
- 1. assets.lgcstandards.com [assets.lgcstandards.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note and Protocol: Quantification of L-Kynurenine using L-Kynurenine-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Kynurenine is a pivotal metabolite in the tryptophan catabolism pathway, known as the kynurenine pathway. Dysregulation of this pathway is implicated in a multitude of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. Consequently, the accurate and robust quantification of L-kynurenine in biological matrices is of paramount importance for both fundamental research and the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as L-Kynurenine-d4, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the precision and accuracy of the results.[1][2][3]
This document provides a comprehensive overview and detailed protocols for the quantification of L-kynurenine in biological samples using this compound as an internal standard with LC-MS/MS.
Kynurenine Signaling Pathway
The catabolism of tryptophan via the kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This metabolic route generates several neuroactive and immunomodulatory compounds. A simplified representation of this pathway is illustrated below.
References
Application Note: Quantification of L-Kynurenine in Human Plasma using L-Kynurenine-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Kynurenine is a pivotal metabolite in the kynurenine pathway, the primary route for tryptophan catabolism. This pathway is integral to numerous physiological and pathological processes, including immune regulation and neuronal function.[1][2][3] Dysregulation of the kynurenine pathway has been implicated in a variety of disorders, such as neurodegenerative diseases, inflammatory conditions, and cancer.[4] Consequently, the precise and robust quantification of L-Kynurenine in biological matrices like plasma is essential for advancing both fundamental research and the development of novel therapeutics.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Kynurenine in human plasma. The protocol utilizes a stable isotope-labeled internal standard, L-Kynurenine-d4, to ensure high accuracy and reproducibility.[5]
Kynurenine Signaling Pathway
The catabolism of tryptophan via the kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This enzymatic cascade produces several neuroactive and immunomodulatory metabolites.
Caption: Simplified overview of the kynurenine pathway of tryptophan metabolism.
Experimental Workflow
The quantification of L-Kynurenine in plasma involves several key stages, from sample collection to data analysis, as depicted in the following workflow.
Caption: Experimental workflow for plasma L-Kynurenine analysis.
Detailed Experimental Protocol
This protocol is a synthesis of established methodologies for the quantification of kynurenine in plasma.
Materials and Reagents
-
L-Kynurenine standard
-
This compound (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (control and study samples)
Standard and Internal Standard Preparation
-
L-Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Kynurenine in a 50:50 acetonitrile:water solution.
-
Working Standard Solutions: Serially dilute the stock solution with a suitable reconstitution solution (e.g., 25:75 acetonitrile:water with 0.1% formic acid) to prepare a series of calibration standards.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in 50% acetonitrile.
-
IS Working Solution: Dilute the IS stock solution with water to achieve a final concentration appropriate for spiking into plasma samples (e.g., 1.1 µg/mL).
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.
-
Add 100 µL of the IS working solution and vortex for 30 seconds.
-
To precipitate proteins, add 400 µL of ice-cold methanol or acetonitrile and vortex for 30 seconds. Some protocols may use trifluoroacetic acid for precipitation.
-
Incubate the samples for 30 minutes at -20°C.
-
Centrifuge at 18,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 37°C or using a vacuum concentrator.
-
Reconstitute the dried residue in 200 µL of a 25:75 acetonitrile:water solution containing 0.1% formic acid.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A gradient elution is recommended for optimal separation. The specific gradient profile should be optimized based on the column and LC system used.
-
Injection Volume: 5-30 µL.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize typical quantitative data for the LC-MS/MS analysis of L-Kynurenine.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| L-Kynurenine | 209.0 | 192.1 | 35 | 20 |
| This compound | 213.0 | 196.0 | 35 | 20 |
| Data synthesized from multiple sources. |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Calibration Curve Range | 1.2 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.2 - 2.4 ng/mL |
| Intra-day Precision (%CV) | < 12% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy | 88 - 112% |
| Recovery | 94 - 105% |
| Data synthesized from multiple sources. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of L-Kynurenine in human plasma using its deuterated internal standard, this compound. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to yield accurate and reliable data for researchers and professionals in drug development and life sciences. Adherence to rigorous method validation procedures is paramount to ensure the quality and integrity of the results.
References
Application Notes and Protocols for Kynurenine Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway is the primary metabolic route for tryptophan in the body, catabolizing over 90% of this essential amino acid.[1] This pathway is integral to the production of nicotinamide adenine dinucleotide (NAD+), a crucial co-factor for cellular energy production.[1] Dysregulation of the kynurenine pathway has been implicated in a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune conditions.[2][3] Consequently, the accurate and precise quantification of kynurenine and other pathway metabolites in biological matrices is of significant interest for both basic research and drug development.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of kynurenine, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the endogenous analyte and experiences similar ionization effects, allowing for correction of variability introduced during sample preparation and analysis, thereby ensuring high accuracy and precision.[4]
These application notes provide detailed protocols for the preparation of various biological samples for the analysis of kynurenine using a deuterated internal standard.
The Kynurenine Pathway
The kynurenine pathway is initiated by the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is then rapidly converted to kynurenine. Kynurenine sits at a critical branch point and can be metabolized down three different arms of the pathway by the enzymes kynurenine aminotransferases (KATs), kynurenine monooxygenase (KMO), and kynureninase (KYNU).
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Quantification of L-Kynurenine in Human Plasma using L-Kynurenine-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-kynurenine is a pivotal metabolite in the kynurenine pathway, which is the primary route for tryptophan catabolism.[1] This pathway is integral to numerous physiological and pathological processes. The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) initiate the breakdown of tryptophan to L-kynurenine.[1][2] Subsequent metabolites of this pathway are known to have neuroactive and immunomodulatory properties.[1][2] Altered levels of L-kynurenine and other pathway metabolites have been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Consequently, the accurate and robust quantification of L-kynurenine in human plasma is crucial for both fundamental research and the development of novel therapeutic agents.
This application note provides a detailed protocol for the analysis of L-kynurenine in human plasma samples utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific analytical technique employs L-Kynurenine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.
Kynurenine Signaling Pathway
The catabolism of tryptophan down the kynurenine pathway generates several neuroactive and immunomodulatory metabolites.
Experimental Workflow
The overall experimental workflow for the quantification of L-kynurenine in plasma consists of several key stages, from sample collection to data analysis.
Detailed Experimental Protocol
This protocol is based on established methods for the quantification of kynurenine in plasma.
Materials and Reagents
-
L-Kynurenine standard
-
This compound (internal standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade or ultrapure)
-
Human plasma (control, calibrators, quality control, and study samples)
Standard and Internal Standard Preparation
-
L-Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-kynurenine in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Serially dilute the stock solution with a reconstitution solution (e.g., 25:75 acetonitrile:water with 0.1% formic acid) to prepare a series of calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in 50% acetonitrile.
-
Internal Standard Working Solution: Dilute the IS stock solution with water to achieve a final concentration appropriate for spiking into the plasma samples (e.g., 1.1 µg/mL).
Sample Preparation (Protein Precipitation)
The following protocol describes a common protein precipitation method.
-
Aliquot 100 µL of human plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 20 µL of TFA and vortex for 1 minute to precipitate proteins. Alternatively, 1000 µL of acetonitrile with 0.1% (v/v) formic acid can be used.
-
Centrifuge the mixture at 2000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 37°C.
-
If evaporated, reconstitute the residue in 200 µL of an acetonitrile:water (25:75, v/v) solution containing 0.1% formic acid.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., Phenomenex Luna C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | Dependent on column dimensions (e.g., 0.3-0.6 mL/min) |
| Injection Volume | 5-30 µL |
| Column Temperature | 25-40°C |
| Gradient Elution | A gradient elution is recommended to achieve optimal separation. The specific gradient will need to be optimized based on the column and LC system used. |
Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for L-kynurenine and this compound need to be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| L-Kynurenine | 209.0 | 192.1 / 94.0 / 146.0 | 30-40 | 15-25 |
| This compound | 213.0 | 196.0 / 98.0 | 30-40 | 15-25 |
Note: The optimal cone voltage and collision energy should be determined empirically for the specific instrument used.
Data Analysis and Quantification
The concentration of L-kynurenine in the plasma samples is determined by constructing a calibration curve.
-
Integrate the chromatographic peaks for L-kynurenine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the corresponding concentration of the calibration standards.
-
Use linear regression analysis to determine the concentration of L-kynurenine in the unknown samples.
Method Validation and Performance
A comprehensive method validation should be performed according to relevant guidelines to ensure the reliability of the results. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio >10, with acceptable precision and accuracy. |
| Precision (CV%) | Intra- and inter-day precision <15% (<20% at LLOQ). |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Matrix Effect | Should be minimal and compensated for by the internal standard. |
| Extraction Recovery | Should be consistent and reproducible. Extraction efficiencies of >90% have been reported. |
| Stability | Analyte stability should be assessed under various conditions (e.g., freeze-thaw, short-term, long-term). |
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of L-kynurenine in human plasma using this compound as an internal standard. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to yield accurate and reliable results for researchers and professionals in the fields of drug development and life sciences. Adherence to proper method validation procedures is essential to ensure the quality and integrity of the generated data.
References
Application of L-Kynurenine-d4 in Cerebrospinal Fluid Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Kynurenine-d4 (d4-KYN) in cerebrospinal fluid (CSF) studies. As a stable isotope-labeled internal standard, d4-KYN is crucial for the accurate quantification of L-Kynurenine, a key metabolite in the kynurenine pathway, which is increasingly implicated in a variety of neurological and inflammatory disorders.
Introduction to L-Kynurenine and its Significance in CSF
L-Kynurenine is a central metabolite in the kynurenine pathway, the primary route of tryptophan degradation in mammals.[1] This pathway produces several neuroactive compounds that can have either neuroprotective or neurotoxic effects.[2] In the central nervous system (CNS), the kynurenine pathway is a critical link between the immune system and neurotransmission. Dysregulation of this pathway has been associated with several neurological conditions, including neurodegenerative diseases, psychiatric disorders, and central nervous system infections.[3][4][5]
Given that cerebrospinal fluid provides a window into the biochemical environment of the brain, the accurate measurement of kynurenine and other pathway metabolites in CSF is of significant research interest. This compound serves as an ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), due to its chemical similarity to the endogenous analyte and its distinct mass. This allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision.
Signaling Pathway
The following diagram illustrates the central role of L-Kynurenine in the kynurenine pathway of tryptophan metabolism.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Quantitative Data Summary
The following tables summarize the concentrations of L-Kynurenine and related metabolites in human cerebrospinal fluid as reported in various studies. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: L-Kynurenine Concentrations in Human CSF
| Condition | L-Kynurenine Concentration (nM) | Reference |
| Healthy Controls | 50 (low) - 500 (high) | |
| Huntington's Disease (premanifest) | Not significantly different from controls | |
| Huntington's Disease (manifest) | Mildly reduced | |
| Central Nervous System Infections (Bacterial and Viral) | Highly increased | |
| Autoimmune Neuroinflammation (e.g., Multiple Sclerosis) | Low or undetectable | |
| Alzheimer's Disease | Increased | |
| Amyotrophic Lateral Sclerosis (ALS) | No significant change at diagnosis |
Table 2: Concentrations of Other Kynurenine Pathway Metabolites in Human CSF (Healthy Controls)
| Metabolite | Concentration Range (nM) | Reference |
| Tryptophan | 1,500 - 15,000 | |
| Kynurenic Acid (KYNA) | 2 - 20 | |
| Quinolinic Acid (QUIN) | 20 - 200 | |
| 3-Hydroxykynurenine (3-HK) | 5 - 50 | |
| Anthranilic Acid (AA) | Not specified | |
| Picolinic Acid (PIC) | 20 - 200 | |
| Nicotinic Acid (NA) | 2 - 20 | |
| Xanthurenic Acid (XA) | 2 - 20 |
Experimental Protocols
The following protocols are adapted from validated methods for the quantification of kynurenine pathway metabolites in human CSF using LC-MS/MS with this compound as an internal standard.
Protocol 1: CSF Sample Preparation for Kynurenine Pathway Metabolite Analysis
This protocol details the steps for preparing CSF samples for analysis.
Caption: Workflow for CSF Sample Preparation.
Detailed Steps:
-
Thaw CSF Samples : Thaw frozen CSF samples on ice to maintain the stability of the metabolites.
-
Aliquot CSF : In a microcentrifuge tube, place 100 µL of CSF.
-
Add Internal Standard : Add 10 µL of a mixture of deuterium-labeled internal standards, including this compound. The concentration of the internal standard mix should be optimized based on the expected endogenous levels of the analytes.
-
Protein Precipitation : Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex : Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubation : Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Kynurenine Pathway Metabolites
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient elution is typically employed to separate the metabolites.
-
Flow Rate : Dependent on the column dimensions.
-
Injection Volume : Typically 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard need to be determined and optimized. For L-Kynurenine, this would involve monitoring the transition for the unlabeled analyte and for this compound.
Data Analysis:
-
Peak Integration : Integrate the peak areas for each analyte and its corresponding internal standard.
-
Ratio Calculation : Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification : Determine the concentration of the analyte in the sample by comparing the area ratio to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of L-Kynurenine in cerebrospinal fluid. The protocols and data presented here provide a comprehensive resource for researchers investigating the role of the kynurenine pathway in the central nervous system. Accurate measurement of these metabolites in CSF will continue to be a vital tool in understanding the pathophysiology of various neurological disorders and in the development of novel therapeutic strategies.
References
- 1. Kynurenine Metabolites in CSF and Plasma in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some CSF Kynurenine Pathway Intermediates Associated with Disease Evolution in Amyotrophic Lateral Sclerosis [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenine Is a Cerebrospinal Fluid Biomarker for Bacterial and Viral Central Nervous System Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Assay for Kynurenine Pathway Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, accounting for the degradation of approximately 99% of ingested tryptophan.[1] The metabolites of this pathway, collectively known as kynurenines, are crucial players in a multitude of physiological and pathological processes. Dysregulation of the kynurenine pathway has been implicated in a wide array of disorders, including neurodegenerative diseases, psychiatric conditions, autoimmune diseases, and cancer.[1][2] Consequently, the accurate and robust quantification of kynurenine pathway metabolites in biological matrices is of paramount importance for both basic research and the development of novel therapeutic strategies.
This document provides a detailed application note and protocol for the development of a quantitative assay for key kynurenine pathway metabolites in human plasma and serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and selectivity, enabling the precise measurement of multiple analytes in a single analytical run.[2][3]
Signaling Pathway
The kynurenine pathway is a complex cascade of enzymatic reactions that convert tryptophan into various bioactive molecules. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Subsequent enzymatic steps lead to the formation of kynurenine, kynurenic acid, anthranilic acid, 3-hydroxykynurenine, xanthurenic acid, 3-hydroxyanthranilic acid, and quinolinic acid, before ultimately leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).
References
- 1. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Detection of L-Kynurenine-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Kynurenine is a pivotal metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. This pathway is implicated in a wide range of physiological and pathological processes, including immune regulation, neurotransmission, and inflammation. Consequently, the accurate quantification of kynurenine levels in biological matrices is of significant interest in neuroscience, immunology, and drug development. Stable isotope-labeled internal standards, such as L-Kynurenine-d4, are essential for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the detection and quantification of this compound, along with its unlabeled counterpart, L-Kynurenine, in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Kynurenine Signaling Pathway
The catabolism of tryptophan via the kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2][3][4][5] This complex pathway generates several neuroactive and immunomodulatory metabolites.
Experimental Workflow for this compound Detection
The general workflow for the quantification of L-Kynurenine in plasma using this compound as an internal standard involves sample preparation, LC separation, and MS/MS detection.
Detailed Experimental Protocols
Materials and Reagents
-
L-Kynurenine standard (Sigma-Aldrich)
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
-
Control and study plasma samples
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Kynurenine and this compound in 50% acetonitrile or a similar solvent. Store at -20°C or -80°C.
-
Working Standard Solutions: Serially dilute the L-Kynurenine stock solution with a suitable solvent (e.g., water or mobile phase A) to prepare a series of calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of approximately 1 µg/mL. The optimal concentration may need to be determined based on the expected endogenous levels of L-Kynurenine in the samples.
Sample Preparation: Protein Precipitation
This protocol is a widely used method for the extraction of kynurenine from plasma.
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 100 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 400-1000 µL of cold acetonitrile (or methanol) containing 0.1% (v/v) formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system, or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column is commonly used (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to achieve good separation. An example gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Settings
The following table summarizes typical mass spectrometry parameters for the detection of L-Kynurenine and this compound. These parameters should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone/Declustering Potential (V) |
| L-Kynurenine | 209.1 | 192.1 | 10-15 | 35 |
| 146.1 | 15-25 | |||
| 94.1 | 25-35 | |||
| This compound | 213.1 | 196.0 | 10-15 | 35 |
| 98.0 | 25-35 | |||
| 94.0 | 25-35 |
Data compiled from multiple sources.
Note: The selection of precursor and product ions, as well as the optimization of collision energy and cone/declustering potential, are critical for achieving the best sensitivity and specificity. It is highly recommended to perform these optimizations for your specific instrument and experimental conditions.
Data Analysis and Quantification
The concentration of L-Kynurenine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the analyte (L-Kynurenine) to the internal standard (this compound) is plotted against the corresponding concentration of the calibration standards. A linear regression analysis is then used to determine the concentration of L-Kynurenine in the unknown samples.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of L-Kynurenine in plasma using this compound as an internal standard. The described methodology, from sample preparation to data analysis, is designed to yield accurate and reproducible results for researchers and professionals in drug development and life sciences. Adherence to proper method validation procedures is crucial to ensure the quality and integrity of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Absolute Quantification of L-Kynurenine in Biological Matrices using L-Kynurenine-d4 and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Kynurenine is a pivotal metabolite in the kynurenine pathway, the primary route for tryptophan catabolism.[1][2] This pathway is implicated in a wide array of physiological and pathological processes, including immune regulation, neurotransmission, and inflammation.[3][4][5] Altered levels of L-kynurenine and other pathway metabolites have been associated with various conditions such as neurodegenerative diseases, cancer, and psychiatric disorders. Consequently, the accurate and precise absolute quantification of L-kynurenine in biological samples is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the absolute quantification of L-kynurenine in plasma, serum, and cerebrospinal fluid (CSF) using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of L-Kynurenine-d4 as an internal standard ensures high accuracy and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.
Signaling Pathway and Experimental Workflow
To visually represent the metabolic context and the analytical procedure, the following diagrams have been generated.
Caption: A simplified diagram of the Kynurenine Pathway, highlighting the central role of L-Kynurenine.
Caption: A comprehensive workflow for the absolute quantification of L-Kynurenine using LC-MS/MS.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of L-kynurenine.
Materials and Reagents
-
Standards: L-Kynurenine, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)
-
Reagents for Protein Precipitation: Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Biological Matrix: Plasma, Serum, or Cerebrospinal Fluid (CSF)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve L-Kynurenine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C or -80°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the L-Kynurenine stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water or methanol) to create calibration standards.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with the same solvent used for the working standards to a final concentration appropriate for spiking into samples (e.g., 1.1 µg/mL).
-
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
-
Thawing: Thaw biological samples (plasma, serum, or CSF) on ice to prevent degradation of metabolites.
-
Aliquoting: Aliquot 50-100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample. This step is crucial for accurate quantification.
-
Protein Precipitation:
-
Method A (Organic Solvent): Add 3-4 volumes of ice-cold acetonitrile or methanol (e.g., 300-400 µL for a 100 µL sample), often containing 0.1% formic acid, to precipitate proteins. Vortex vigorously for 30-60 seconds.
-
Method B (Acid): Add a small volume of concentrated trichloroacetic acid (TCA) or perchloric acid (PCA) to the sample and vortex.
-
-
Incubation: Incubate the samples at -20°C for at least 20-30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g or higher) for 10-20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 25:75 acetonitrile:water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instruments.
| Parameter | Typical Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., Phenomenex Luna C18, Waters Acquity UPLC BEH C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | A gradient elution is typically used to achieve good separation of metabolites. |
| Flow Rate | 0.3 - 0.8 mL/min |
| Column Temperature | 25 - 40°C |
| Injection Volume | 5 - 30 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| L-Kynurenine | 209.1 | 94.1, 146.0 |
| This compound | 213.1 | 98.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Data Presentation
The following tables summarize typical concentration ranges of L-kynurenine in healthy individuals and key validation parameters for a robust LC-MS/MS method.
Table 1: Physiological Concentrations of L-Kynurenine
| Biological Matrix | Concentration Range |
| Plasma/Serum | 1.82 ± 0.54 µM |
| Cerebrospinal Fluid (CSF) | 20 - 100 nM |
| Brain Tissue (Frontal Cortex) | ~1.5 pmol/mg tissue |
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.47 - 2.4 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Extraction Recovery | 94% - 105% |
| Matrix Effect | < 15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the absolute quantification of L-kynurenine in various biological matrices using LC-MS/MS with this compound as an internal standard. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to yield accurate, precise, and reliable results. Adherence to proper method validation procedures is essential to ensure the quality and integrity of the data generated, which is critical for advancing research and drug development in fields where the kynurenine pathway plays a significant role.
References
- 1. benchchem.com [benchchem.com]
- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Targeted Metabolomics of the Kynurenine Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan, accounting for approximately 95% of its degradation.[1][2] This pathway is a critical junction in cellular metabolism, producing several neuroactive and immunomodulatory metabolites.[3][4] Dysregulation of the kynurenine pathway has been implicated in a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune diseases.[3]
Key enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), are often upregulated by inflammatory stimuli. This leads to a shift in tryptophan metabolism, resulting in altered levels of downstream metabolites like kynurenine (KYN), kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN). The balance between these metabolites is crucial; for instance, KYNA is generally considered neuroprotective, while QUIN is a potent NMDA receptor agonist and excitotoxin.
Given its therapeutic and biomarker potential, the precise and accurate quantification of kynurenine pathway metabolites is of significant interest in clinical research and drug development. Targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive and specific method for the simultaneous measurement of these key analytes. These application notes provide a detailed workflow and experimental protocols for the targeted analysis of nine key kynurenine pathway metabolites in human plasma or serum.
Kynurenine Pathway Overview
The catabolism of tryptophan down the kynurenine pathway is a multi-step enzymatic cascade. The process is initiated by the enzymes IDO or TDO, which convert tryptophan to N-formylkynurenine. This unstable intermediate is rapidly converted to kynurenine, the central metabolite of the pathway. From kynurenine, the pathway branches into three main arms, leading to the production of various bioactive molecules before ultimately contributing to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Targeted Metabolomics Workflow
The workflow for targeted analysis of the kynurenine pathway involves several distinct stages, from sample collection to data analysis. The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they account for variations in sample preparation and matrix effects.
Caption: Experimental Workflow for Kynurenine Pathway Analysis.
Experimental Protocols
This section provides a detailed protocol for the quantification of nine kynurenine pathway metabolites in human plasma or serum.
Materials and Reagents
-
Metabolite Standards: Tryptophan, Kynurenine, Kynurenic Acid, Anthranilic Acid, 3-Hydroxykynurenine, 3-Hydroxyanthranilic Acid, Xanthurenic Acid, Picolinic Acid, Quinolinic Acid.
-
Internal Standards (IS): Stable isotope-labeled analogues for each analyte (e.g., Tryptophan-d5, Kynurenine-d4).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Additives: Formic Acid (LC-MS grade).
-
Biological Matrix: Human plasma or serum.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each metabolite and internal standard in an appropriate solvent (e.g., methanol or 0.1 M HCl) at a concentration of 1 mg/mL. Store at -80°C.
-
Calibration Standards: Prepare a series of working calibration standards by serially diluting the stock solutions in a surrogate matrix (e.g., phosphate-buffered saline with 1% BSA).
-
Internal Standard Working Solution: Prepare a mixed internal standard working solution containing each stable isotope-labeled standard at an appropriate concentration.
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma, serum, or calibration standard.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex thoroughly for 30 seconds and incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 18,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The following tables outline a typical LC-MS/MS method for the analysis of kynurenine pathway metabolites. Parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
| LC System | Agilent 1290 UHPLC or equivalent |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 5% B |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Mass Spectrometer | Sciex QTrap 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 2500 V |
| Temperature | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions for Kynurenine Pathway Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | 205.2 | 146.2 |
| Kynurenine | 209.2 | 146.1 |
| Kynurenic Acid | 190.0 | 144.1 |
| Anthranilic Acid | 137.9 | 91.9 |
| 3-Hydroxykynurenine | 225.1 | 162.1 |
| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 |
| Xanthurenic Acid | 206.0 | 178.0 |
| Picolinic Acid | 124.0 | 78.1 |
| Quinolinic Acid | 168.0 | 78.0 |
| Note: MRM transitions, collision energies, and other MS parameters must be optimized for each specific instrument and analyte. |
Data Presentation and Analysis
Data analysis involves integrating the chromatographic peaks for each analyte and its corresponding internal standard. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. The concentrations of the metabolites in the unknown samples are then determined from this curve.
Table 4: Typical Concentration Ranges of Kynurenine Pathway Metabolites in Healthy Human Plasma
| Metabolite | Concentration Range |
| Tryptophan | 5,000 - 20,000 ng/mL |
| Kynurenine | 200 - 1,000 ng/mL |
| Kynurenic Acid | 10 - 50 ng/mL |
| Anthranilic Acid | 5 - 25 ng/mL |
| 3-Hydroxykynurenine | 5 - 30 ng/mL |
| Quinolinic Acid | 10 - 100 ng/mL |
| Concentrations can vary significantly based on physiological and pathological conditions. Data presented are for illustrative purposes. |
Conclusion
The targeted metabolomics workflow described provides a robust and sensitive method for the quantification of key kynurenine pathway metabolites. This approach is essential for researchers and drug development professionals seeking to understand the role of this critical pathway in health and disease, identify potential biomarkers, and evaluate the efficacy of therapeutic interventions targeting IDO, TDO, or other pathway enzymes. The provided protocols offer a solid foundation for developing and validating a targeted LC-MS/MS assay for the kynurenine pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 3. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Kynurenine-d4 Solutions: Storage, Stability, and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper storage, handling, and stability assessment of L-Kynurenine-d4 solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results where this compound is used as an internal standard or a tracer in quantitative analyses such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Introduction to this compound
This compound is a deuterated form of L-Kynurenine, a key metabolite in the tryptophan catabolic pathway, also known as the kynurenine pathway. Due to its stable isotope label, this compound is an ideal internal standard for the precise quantification of endogenous L-Kynurenine in biological matrices. The kynurenine pathway is implicated in various physiological and pathological processes, including immune regulation and neurodegenerative diseases.
Storage and Stability of this compound Solutions
Proper storage of this compound solutions is critical to prevent degradation and maintain their integrity. The stability of the solution is dependent on the storage temperature and the solvent used.
Recommended Storage Conditions
For optimal stability, this compound should be handled and stored under the following conditions:
-
Solid Form: The lyophilized powder is stable for years when stored at -20°C.
-
Stock Solutions: Once dissolved, the stability of the solution is dependent on the storage temperature. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Table 1: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months[1][2][3][4][5] |
| -20°C | Up to 1 month |
Note: The stability of the solution may also be influenced by the solvent. The provided durations are general guidelines.
Factors Influencing Stability
Several factors can affect the stability of this compound solutions:
-
Temperature: Higher temperatures accelerate degradation.
-
Light: Exposure to light can lead to photodegradation. Solutions should be stored in amber vials or protected from light.
-
pH: Extreme pH values may affect the stability of the molecule.
-
Solvent: The choice of solvent can impact stability. It is crucial to use high-purity solvents.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting into single-use vials is recommended.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), Ethanol, or other suitable solvent (HPLC or LC-MS grade)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Amber glass vials for storage
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Dissolve the solid in the chosen solvent to achieve the desired concentration (e.g., 1 mg/mL).
-
Solubility Data:
-
DMSO: ≥ 1 mg/mL
-
Ethanol: ≥ 2 mg/mL
-
DMF: ≥ 0.5 mg/mL
-
-
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Protocol for a Short-Term Stability Study of this compound Solution
This protocol outlines a basic experiment to assess the short-term stability of a prepared this compound solution under different storage conditions.
Objective: To determine the stability of this compound in a specific solvent at various temperatures over a defined period.
Materials:
-
Prepared this compound stock solution
-
LC-MS/MS system
-
Incubators or water baths set at desired temperatures (e.g., 4°C, room temperature)
-
Amber and clear vials
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Immediately analyze a freshly prepared sample (T=0) using a validated LC-MS/MS method to establish the initial concentration.
-
Aliquot the remaining stock solution into different sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature in the dark, room temperature with light exposure).
-
At specified time points (e.g., 24h, 48h, 72h, 1 week), retrieve an aliquot from each storage condition.
-
Analyze the samples using the same LC-MS/MS method.
-
Compare the measured concentrations at each time point to the initial (T=0) concentration. A significant decrease in concentration indicates degradation.
Table 2: Example Data Table for Stability Study
| Time Point | Storage Condition | Measured Concentration (µg/mL) | % of Initial Concentration |
| T=0 | Freshly Prepared | 100.2 | 100.0% |
| T=24h | -20°C | 99.8 | 99.6% |
| T=24h | 4°C | 98.5 | 98.3% |
| T=24h | Room Temp (Dark) | 95.1 | 94.9% |
| T=24h | Room Temp (Light) | 88.7 | 88.5% |
| ... | ... | ... | ... |
Visualizations
L-Kynurenine Metabolic Pathway
The following diagram illustrates the central role of L-Kynurenine in the tryptophan metabolic pathway.
Experimental Workflow for this compound Solution Preparation and Storage
This diagram outlines the logical flow for preparing and storing this compound solutions to ensure their quality and stability.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in L-Kynurenine-d4 Based Assays
Welcome to the technical support center for L-Kynurenine-d4 based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my L-Kynurenine assay?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as L-Kynurenine, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2][3] These effects can significantly impact the accuracy, precision, and sensitivity of your analytical method. Common culprits in biological matrices like plasma and serum are phospholipids, salts, and proteins.
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for compensating for matrix effects. Because it is chemically almost identical to the analyte (L-Kynurenine), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the L-Kynurenine signal to the this compound signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.
Q4: What are the key considerations when selecting and using this compound?
A4: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Chemical Purity: Ensure the standard is free from unlabeled L-Kynurenine and other impurities.
-
Concentration: The concentration of the internal standard should be optimized to be within the linear range of the assay and comparable to the expected concentration of the analyte.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor reproducibility of the L-Kynurenine / this compound area ratio.
This can be caused by several factors, from inconsistent sample preparation to chromatographic issues.
Logical Troubleshooting Workflow
Caption: A logical workflow to diagnose poor reproducibility.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the sample, internal standard, and precipitation solvent. Automate liquid handling steps if possible. |
| Column Degradation | A loss of stationary phase or contamination of the column can affect the separation of the analyte and internal standard. Solution: Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination. |
| Inappropriate Internal Standard Concentration | If the concentration of the internal standard is too high, it can compete with the analyte for ionization. If it is too low, the signal may be noisy. Solution: Optimize the concentration of the this compound to be comparable to the expected endogenous L-Kynurenine concentration. |
| Analyte and Internal Standard Do Not Co-elute | A slight chromatographic shift due to the deuterium isotope effect can lead to differential matrix effects. Solution: Optimize the chromatographic method to ensure complete co-elution. This may involve adjusting the mobile phase composition or gradient. In some cases, a ¹³C-labeled internal standard may be a better alternative as it is less prone to chromatographic shifts. |
Issue 2: Significant ion suppression or enhancement is still observed despite using this compound.
Even with a SIL-IS, significant matrix effects can still impact assay sensitivity and linearity.
Strategies to Reduce Overall Matrix Effects
Caption: Approaches to mitigate significant matrix effects.
| Strategy | Description |
| Improve Sample Preparation | The most effective way to reduce matrix effects is to remove interfering components before analysis. While protein precipitation is common for kynurenine analysis, it is often the least effective at removing matrix components. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts. Mixed-mode SPE can be particularly effective at removing phospholipids. |
| Optimize Chromatography | Adjusting the chromatographic conditions can help separate L-Kynurenine from co-eluting matrix components. This can involve changing the mobile phase composition, pH, or gradient profile. |
| Sample Dilution | A simple approach to reduce the concentration of matrix components is to dilute the sample. However, this is only feasible if the assay has sufficient sensitivity to detect the diluted L-Kynurenine. |
Issue 3: Unexpectedly high or low L-Kynurenine concentrations.
Inaccurate quantification can result from several issues beyond simple matrix effects.
| Possible Cause | Recommended Solution |
| Cross-Contamination | Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. Solution: Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover. |
| Incorrect Internal Standard Concentration | An error in the preparation of the this compound stock or working solution will lead to a systematic bias in the calculated concentrations. Solution: Carefully reprepare the internal standard solution and verify its concentration. |
| Interference at IS m/z | A component in the matrix may have the same mass-to-charge ratio as this compound, leading to an artificially high IS signal and an underestimation of the analyte concentration. Solution: Analyze a blank matrix sample to check for interferences at the internal standard's m/z. If an interference is present, improve the sample cleanup procedure or select a different internal standard. |
Quantitative Data Summary
The following table summarizes data on the matrix effect observed for kynurenine in one study. A significant matrix effect was noted for kynurenine, where the response in the matrix was different from the response in a clean solvent.
| Analyte | Matrix | Observation | p-value |
| Kynurenine (KYN) | Serum | The slope was 7% higher in LC buffer than in serum. | < 0.002 |
| Tryptophan (TRP) | Serum | Slope differences were statistically non-significant. | > 0.43 |
| Kynurenic Acid (KYNA) | Serum | Slope differences were statistically non-significant. | > 0.43 |
| Quinolinic Acid (QUIN) | Serum | Slope differences were statistically non-significant. | > 0.43 |
Data adapted from a study evaluating matrix effects by comparing calibration curve slopes in LC buffer versus serum.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Objective: To quantify the degree of ion suppression or enhancement for L-Kynurenine in a specific matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike L-Kynurenine and this compound into the reconstitution solvent at various concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike L-Kynurenine and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike L-Kynurenine and this compound into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and rapid method for preparing plasma or serum samples for L-Kynurenine analysis.
Materials:
-
Plasma/Serum sample
-
This compound internal standard working solution
-
Trifluoroacetic acid (TFA) or Acetonitrile/Methanol
Procedure:
-
To 100 µL of serum or plasma, add the this compound internal standard.
-
Add 20 µL of trifluoroacetic acid (TFA) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 2000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Sample Preparation Workflow
Caption: A typical protein precipitation workflow for L-Kynurenine analysis.
References
troubleshooting poor signal intensity for L-Kynurenine-d4
Welcome to the technical support center for L-Kynurenine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common issues encountered during the quantitative analysis of L-Kynurenine using its deuterated internal standard, this compound, primarily with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity unexpectedly low or absent?
A low or absent signal for this compound can originate from several factors throughout the analytical workflow. These can include issues with the mass spectrometer settings, liquid chromatography conditions, sample preparation, or the integrity of the standard itself. A systematic evaluation is the best approach to pinpoint the cause.[1] It is advisable to start by confirming that the instrument is performing correctly by running a system suitability test or by direct infusion of a known standard into the mass spectrometer.[1][2]
Q2: Could my sample preparation method be the cause of poor this compound signal?
Yes, sample preparation is a common source of poor signal intensity. Inefficient extraction of this compound from the sample matrix, such as plasma, can lead to a weak signal.[2] Protein precipitation is a frequently used method for plasma samples, and incomplete precipitation or loss of supernatant during transfer can affect the final concentration.[3]
Q3: Is it possible that the this compound itself is the problem?
Issues with the internal standard can indeed lead to poor signal. Verifying the concentration and stability of your this compound stock and working solutions is crucial, as errors in dilution or degradation of the standard will result in a weak signal. Additionally, the isotopic and chemical purity of the deuterated standard should be confirmed, as impurities can affect quantification.
Q4: Can matrix effects impact the signal intensity of this compound?
Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte and internal standard, are a significant challenge in LC-MS/MS analysis. Even with a deuterated internal standard, differential matrix effects can occur, where the analyte and the internal standard experience different levels of ion suppression or enhancement, leading to inaccurate quantification and variable internal standard signal.
Q5: What are the typical mass transitions for this compound?
For this compound, a common precursor ion ([M+H]⁺) is m/z 213.0, which fragments to a product ion of m/z 196.0. Another reported transition is m/z 213→94. For the non-deuterated L-Kynurenine, the precursor ion is m/z 209.0 or 209.1, with product ions typically at m/z 192.1, 94.1, or 146.2.
Troubleshooting Guide for Poor this compound Signal Intensity
This guide provides a systematic approach to diagnosing and resolving the root cause of a poor this compound signal.
Step 1: Verify Mass Spectrometer Performance
The first step is to ensure the mass spectrometer is functioning correctly.
-
Action: Perform a system suitability test with a known standard.
-
Success Indicator: The system suitability test passes. If it fails, the issue is likely with the mass spectrometer, and instrument maintenance and calibration should be performed.
Step 2: Check Liquid Chromatography (LC) System
Ensure that the LC system is delivering the sample and mobile phase correctly.
-
Action: Check for stable pressure, absence of leaks, and proper mobile phase composition.
-
Success Indicator: The LC system operates as expected.
Step 3: Evaluate Sample and Standard Integrity
Incorrectly prepared standards or samples can lead to a poor signal.
-
Action: Prepare a fresh this compound standard and inject it.
-
Success Indicator: The freshly prepared standard provides the expected signal intensity. If not, the issue may lie with the sample preparation protocol or the standard's purity.
Step 4: Investigate Matrix Effects
Differential matrix effects can suppress the signal of the internal standard.
-
Action: Conduct a post-extraction addition experiment to evaluate the matrix effect.
-
Success Indicator: The signal response in the post-extraction spiked sample is comparable to that in the neat solution. A significant decrease in signal in the matrix sample indicates ion suppression.
Troubleshooting Workflow
Caption: A logical workflow to diagnose the cause of low this compound signal.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for L-Kynurenine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| L-Kynurenine | 209.0 | 192.1 | 35 | 10 | |
| This compound | 213.0 | 196.0 | 35 | 10 | |
| L-Kynurenine | 209.1 | 94.1 | Not Specified | Not Specified | |
| L-Kynurenine | 209 | 94 and 146 | Not Specified | Not Specified | |
| This compound | 213 | 94 | Not Specified | Not Specified |
Table 2: Hypothetical Data from a Matrix Effect Experiment
This table illustrates how to identify differential matrix effects. The matrix factor (MF) is calculated as the peak area in the presence of the matrix divided by the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
| Sample | L-Kynurenine Peak Area | This compound Peak Area | L-Kynurenine MF | This compound MF |
| Neat Solution | 1,200,000 | 1,500,000 | 1.00 | 1.00 |
| Post-Extraction Spike | 840,000 | 1,200,000 | 0.70 | 0.80 |
In this example, both the analyte and the internal standard experience ion suppression, but to different extents, which can lead to inaccurate quantification.
Detailed Experimental Protocol: Analysis of L-Kynurenine in Human Plasma
This protocol is based on established methods for the quantification of kynurenine in human plasma using this compound as an internal standard.
Materials and Reagents
-
L-Kynurenine standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma samples
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of L-Kynurenine and this compound in a suitable solvent, such as 50% acetonitrile.
-
Working Standard Solutions: Serially dilute the L-Kynurenine stock solution to prepare calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to the desired concentration (e.g., 1.1 µg/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add a protein precipitating agent. For example, add 20 µL of trifluoroacetic acid (TFA) or 1000 µL of acetonitrile with 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 2000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile with a small percentage of formic acid (e.g., 0.1%).
-
Ionization: Electrospray ionization (ESI) in positive mode is most effective.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor to product ion transitions for L-Kynurenine and this compound.
Data Analysis
The concentration of L-Kynurenine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the corresponding concentration of the calibration standards. A linear regression analysis is then used to determine the concentration of kynurenine in the unknown samples.
Experimental Workflow Diagram
Caption: Experimental workflow for plasma L-Kynurenine analysis.
References
preventing hydrogen-deuterium exchange in L-Kynurenine-d4
Welcome to the technical support center for L-Kynurenine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen-deuterium (H-D) exchange and ensuring the isotopic integrity of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: I am observing a loss of deuterium in my this compound standard during sample analysis by LC-MS. What is the likely cause?
A: The loss of deuterium, often referred to as "back-exchange," is typically caused by the replacement of deuterium atoms with hydrogen atoms from the surrounding environment.[1] The primary drivers for this are the presence of protic solvents (like water or methanol), non-optimal pH conditions, and elevated temperatures.[1][2] Protons on heteroatoms, such as those in amine (-NH2) and carboxylic acid (-COOH) groups, are particularly susceptible to exchange.[3]
Q2: What is the most critical factor to control to prevent H-D exchange?
A: Moisture is the single most important factor to control.[3] Many deuterated solvents are hygroscopic and can readily absorb water from the atmosphere and glassware. This introduces a significant source of protons that can exchange with the deuterium labels on your this compound. Therefore, maintaining a strictly anhydrous (water-free) and inert environment is crucial.
Q3: My results show a gradual loss of isotopic purity over a series of injections from the same vial in the autosampler. What could be happening?
A: This suggests that H-D exchange is occurring in the vial over time. The autosampler temperature may be too high, or the solvent system may be promoting exchange. Protic solvents in your mobile phase or sample diluent are the most likely culprits. Ensure your autosampler is cooled (e.g., to 4°C) and that your sample is stored in an appropriate aprotic solvent.
Q4: I have to use a protic solvent for my separation. How can I minimize H-D exchange?
A: If a protic solvent is unavoidable, it is critical to minimize the sample's exposure time and temperature. For liquid chromatography, using a cooled column compartment can help. Additionally, ensure that the sample is prepared and immediately analyzed. The "quench" conditions of low pH and low temperature are vital. Adjusting the sample pH to around 2.5-3.0 with a dilute acid like formic acid immediately before injection can significantly slow the exchange rate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: For long-term stability, this compound should be stored as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect the solid and solutions from atmospheric moisture.
Q2: Which solvents are recommended for dissolving and storing this compound?
A: Aprotic solvents are highly recommended to prevent H-D exchange. Suitable solvents for this compound include:
-
Ethanol (≥ 2 mg/mL)
-
DMSO (≥ 1 mg/mL) - Note: Use newly opened, anhydrous DMSO as it is hygroscopic.
-
DMF (≥ 0.5 mg/mL)
Protic solvents like deuterium oxide (D₂O) or methanol-d4 contain exchangeable deuterons and are generally not suitable for preserving the deuterium labels on labile sites unless that is the specific intent of the experiment.
Q3: How does pH affect the stability of the deuterium labels on this compound?
A: The rate of H-D exchange is highly dependent on pH. The exchange rate is at its minimum at a pH of approximately 2.5-3.0. Both acidic and, more significantly, basic conditions can catalyze the exchange reaction. Therefore, it is crucial to avoid neutral and basic conditions during sample processing and analysis.
Q4: Can the analytical technique itself contribute to H-D exchange?
A: Yes, analytical methods that involve high temperatures, protic mobile phases, or exposure to acidic or basic conditions can promote H-D exchange. For example, in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), "back-exchange" is a known phenomenon that is minimized by using low temperatures and acidic quench buffers (pH ~2.5). It is advisable to evaluate the stability of the deuterium labels under your specific experimental conditions.
Data Summary
The stability of deuterated compounds like this compound is significantly influenced by environmental factors. The following tables summarize the impact of pH, temperature, and solvent choice on the rate of H-D exchange.
Table 1: Effect of pH on H-D Exchange Rate
| pH Range | Effect on Exchange Rate | Recommendation |
| ~2.5 - 3.0 | Minimum exchange rate. | Optimal: Quench samples by acidifying to this pH range. |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant. | Avoid: Do not process or store samples at neutral pH for extended periods. |
| Basic (>8.0) | Exchange rate is significantly accelerated. | Avoid: Do not use basic conditions during sample handling or analysis. |
Table 2: Effect of Temperature on H-D Exchange Rate
| Temperature | Effect on Exchange Rate | Recommendation |
| Low (~0-4°C) | Significantly reduced rate. | Optimal: Perform all sample preparation and analysis steps at low temperatures (on ice, cooled autosampler/column). |
| Room Temperature | Moderate exchange rate. | Caution: Minimize time at room temperature. |
| Elevated | Significantly accelerated rate. | Avoid: Do not expose the sample to high temperatures. |
Table 3: Effect of Solvent Type on H-D Exchange
| Solvent Type | Examples | Effect on H-D Exchange | Recommendation |
| Aprotic | Acetonitrile-d3, Chloroform-d, DMSO-d6 | Do not have exchangeable protons and are less likely to facilitate exchange. | Optimal: Use for sample dissolution, storage, and as diluents. |
| Protic | Water (H₂O), Methanol, Ethanol | Contain exchangeable protons and are the primary drivers of H-D exchange. | Avoid: If use is unavoidable, minimize exposure time and temperature, and use "quench" conditions. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis to Minimize H-D Exchange
This protocol is designed to preserve the isotopic integrity of this compound when preparing samples for quantitative analysis.
-
Solvent Preparation: Use fresh, high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO) for stock and working solutions. Single-use ampules are highly recommended. If using a septum-sealed bottle, always use a dry syringe and an inert atmosphere (e.g., nitrogen or argon).
-
Glassware Preparation: Ensure all glassware (vials, tubes, pipette tips) is thoroughly dried. This can be achieved by oven-drying at 120°C for at least 4 hours and cooling in a desiccator.
-
Sample Dissolution: In a controlled environment with low humidity or under an inert atmosphere, dissolve the this compound solid in the chosen aprotic solvent to the desired concentration.
-
Sample Dilution and Matrix Spiking: Perform any necessary dilutions using the same aprotic solvent. When spiking into a biological matrix (e.g., plasma, serum), perform this step immediately before protein precipitation.
-
Protein Precipitation: Add a sufficient volume of cold (0-4°C) aprotic solvent (e.g., acetonitrile) to the sample to precipitate proteins. Vortex and incubate at 0-4°C for at least 10 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >12,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean, pre-chilled autosampler vial.
-
Crucial Quench Step: Add a small volume (e.g., 1-2% of the total volume) of a dilute acid (e.g., 1% formic acid in water) to the supernatant to lower the final pH to ~2.5-3.0.
-
Analysis: Immediately cap the vial and place it in a cooled autosampler (e.g., 4°C) for injection onto the LC-MS system. Use a cooled column compartment if available.
Visualizations
The following diagrams illustrate key workflows and concepts for preventing H-D exchange.
Caption: Recommended workflow for minimizing H-D exchange during sample preparation.
Caption: Troubleshooting workflow for diagnosing H-D exchange issues.
References
Technical Support Center: Optimizing Chromatographic Separation of Kynurenine and Its Isotopes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of kynurenine and its isotopes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of kynurenine and its metabolites?
The main challenges stem from the diverse polarities of the analytes within the kynurenine pathway. For instance, tryptophan is relatively hydrophobic, while metabolites like quinolinic acid are highly polar. This diversity makes it difficult to achieve optimal separation and retention for all compounds in a single chromatographic run. Additionally, some metabolites, such as 3-hydroxykynurenine, are prone to instability, and matrix effects from biological samples can interfere with accurate quantification.[1]
Q2: Which analytical techniques are most suitable for the analysis of kynurenine and its isotopes?
High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[2][3] LC-MS/MS is generally preferred for its high sensitivity, selectivity, and ability to measure multiple metabolites simultaneously, which is crucial for pathway analysis.[3]
Q3: Why is the use of stable isotope-labeled internal standards critical in kynurenine analysis?
Stable isotope-labeled internal standards (SIL-IS), such as d4-kynurenine, are essential for accurate quantification.[2] They have nearly identical chemical and physical properties to the analyte of interest, meaning they co-elute and experience similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of variations during sample preparation and analysis, leading to more accurate and precise results.
Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My kynurenine peak is showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for basic compounds like kynurenine in reversed-phase HPLC is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Evaluate the Column:
-
Secondary Silanol Interactions: Kynurenine, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing. Using a modern, high-purity, end-capped C18 or a phenyl-hexyl column can minimize these interactions.
-
Column Contamination: Contaminants from previous injections can create active sites that cause tailing. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. A guard column can help protect the analytical column from contaminants.
-
-
Optimize the Mobile Phase:
-
pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) with an additive like formic acid can suppress the ionization of residual silanol groups and improve peak shape.
-
Buffer Concentration: Ensure your buffer concentration is sufficient (at least 10 mM) to maintain a stable pH throughout the analysis.
-
-
Check Sample and Injection Parameters:
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Issue 2: Poor Peak Shape - Fronting Peaks
Q: I am observing peak fronting for my kynurenine standard. What could be the cause?
A: Peak fronting is less common than tailing but can significantly impact quantification. The primary cause is often related to sample overload or issues with the sample solvent.
Troubleshooting Workflow for Peak Fronting:
Caption: Troubleshooting workflow for addressing peak fronting.
Detailed Steps:
-
Check for Sample Overload: This is the most common cause of peak fronting. The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly.
-
Solution: Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.
-
-
Evaluate the Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the analyte may not partition correctly onto the stationary phase at the column inlet, leading to a distorted peak.
-
Solution: Prepare your standards and samples in the initial mobile phase composition whenever possible.
-
-
Inspect Column Integrity: A physical deformation of the column bed at the inlet, such as a void or collapse, can cause peak fronting. This is often accompanied by a sudden drop in backpressure.
-
Solution: If a column void is suspected, the column will likely need to be replaced.
-
Issue 3: Inconsistent or Low Signal Intensity (Matrix Effects)
Q: My kynurenine signal is inconsistent or lower than expected when analyzing biological samples compared to pure standards. What is causing this?
A: This is likely due to matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer source.
Mitigation Strategies for Matrix Effects:
Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.
Detailed Steps:
-
Improve Sample Preparation:
-
Simple protein precipitation may not be sufficient to remove all interfering substances. Consider more selective sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids and other matrix components.
-
-
Optimize Chromatographic Separation:
-
Adjust the chromatographic gradient to better separate kynurenine from the region where matrix components elute. A slower, more shallow gradient can improve resolution.
-
Consider a different stationary phase that provides alternative selectivity.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
This is the most effective way to compensate for matrix effects. A SIL-IS will be affected by ionization suppression or enhancement in the same way as the analyte, allowing for an accurate ratio-based quantification.
-
-
Dilute the Sample:
-
If the kynurenine concentration in your samples is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of kynurenine and its isotopes, compiled from various validated methods.
Table 1: Typical LC-MS/MS Parameters for Kynurenine Analysis
| Parameter | Typical Value/Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at low %B (e.g., 2-5%), ramp up to elute analytes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Kynurenine: 209.1 > 192.1, 209.1 > 94.1 |
| d4-Kynurenine (IS) | 213.1 > 196.1 |
Table 2: Example Performance Characteristics of a Validated LC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Kynurenine | 1.2 - 5000 | 95 - 105 | < 10% |
| Tryptophan | 48.8 - 25000 | 94 - 106 | < 12% |
| Kynurenic Acid | 0.98 - 500 | 92 - 108 | < 11% |
Note: These values are examples and may vary depending on the specific method and laboratory.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for Kynurenine Analysis
This protocol describes a standard protein precipitation method for the extraction of kynurenine from plasma samples.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the working internal standard solution (e.g., d4-kynurenine in methanol).
-
Vortex: Vortex the sample for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol containing 1% formic acid).
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method for Kynurenine Separation
This protocol provides a starting point for the chromatographic separation of kynurenine and its stable isotope.
-
LC System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: Ramp to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.1 - 8.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization: ESI+
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions: Monitor the appropriate precursor and product ions for kynurenine and its isotope (see Table 1).
-
This technical support center provides a foundational guide to assist with the common challenges encountered during the chromatographic analysis of kynurenine. For more complex issues, consulting detailed literature and instrument-specific manuals is recommended.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
dealing with isotopic interference in L-Kynurenine-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the analysis of L-Kynurenine-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the signal of the analyte (L-Kynurenine) isotopologues overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound. This is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the L-Kynurenine molecule. These naturally occurring heavier isotopes can generate a signal at the same mass-to-charge ratio (m/z) as the deuterated internal standard, leading to inaccuracies in quantification.
Q2: What are the consequences of unaddressed isotopic interference?
A2: The primary consequences of unaddressed isotopic interference are inaccurate and unreliable quantitative results. Specifically, it can lead to:
-
Non-linear calibration curves: Particularly at the upper and lower ends of the concentration range.[1]
-
Overestimation or underestimation of the analyte concentration: The contribution of the analyte's isotopic signal to the internal standard's signal can artificially inflate the internal standard's response, causing an underestimation of the true analyte concentration. Conversely, impurities in the SIL-IS can lead to an overestimation.[2]
-
Poor assay precision and accuracy: Inconsistent interference across samples can lead to high variability in results.
Q3: How can I determine if my this compound analysis is affected by isotopic interference?
A3: Several indicators can suggest the presence of isotopic interference:
-
A significant signal is detected at the m/z of this compound when analyzing a high-concentration sample of unlabeled L-Kynurenine.
-
The calibration curve for L-Kynurenine shows non-linearity, especially at higher concentrations.[3]
-
There is a noticeable "crosstalk" between the analyte and internal standard channels in your mass spectrometry data.[4]
Q4: What is the acceptable level of isotopic purity for this compound?
A4: The isotopic purity of this compound should be as high as possible, ideally ≥98%. The certificate of analysis for your standard should provide this information. Low isotopic purity, meaning a significant presence of unlabeled or partially labeled L-Kynurenine, can contribute to inaccurate results.[2]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve for L-Kynurenine is not linear, particularly at high and/or low concentrations.
-
The coefficient of determination (R²) is below the acceptable range for your assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Interference | 1. Assess the contribution of unlabeled L-Kynurenine to the this compound signal. Prepare a sample containing a high concentration of unlabeled L-Kynurenine and measure the response in the this compound channel. 2. Optimize chromatographic separation. If there is a slight retention time difference between L-Kynurenine and this compound, adjust the gradient or mobile phase composition to ensure they co-elute perfectly. 3. Apply a mathematical correction. Use a nonlinear calibration model that accounts for the isotopic contribution. |
| Impurity in Internal Standard | 1. Verify the isotopic purity of your this compound standard. This can be done using high-resolution mass spectrometry (HRMS) to determine the relative intensities of isotopic peaks. 2. If significant unlabeled L-Kynurenine is present in the standard, consider purchasing a new standard with higher isotopic purity. |
| Incorrect Internal Standard Concentration | 1. Optimize the concentration of this compound. A concentration that is too low may be more susceptible to interference from high concentrations of the analyte. |
Issue 2: Inaccurate Quality Control (QC) Sample Results
Symptoms:
-
QC samples consistently fail to meet acceptance criteria (e.g., ±15% of the nominal concentration).
-
High bias or imprecision is observed in QC results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Analyte Contribution to IS Signal | 1. Perform an isotopic interference experiment. (See Experimental Protocols section). 2. If significant interference is confirmed, consider the following: a. Select a different product ion for this compound that is less affected by interference. b. Increase the mass difference between the analyte and the internal standard if possible (e.g., using a more heavily labeled standard like ¹³C₆-L-Kynurenine). |
| Matrix Effects | 1. Evaluate matrix effects by comparing the response of L-Kynurenine and this compound in neat solution versus in the biological matrix. 2. Improve sample preparation. Implement a more rigorous extraction method (e.g., solid-phase extraction) to remove interfering matrix components. |
| H/D Exchange | 1. Check for potential back-exchange of deuterium atoms. This can occur in protic solvents or under certain pH and temperature conditions. 2. Optimize solvent and pH. Use aprotic solvents where possible and maintain a pH that minimizes exchange (often around pH 2.5-3). Keep samples cool. |
Data Presentation
Table 1: Mass Spectrometric Parameters for L-Kynurenine and this compound
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| L-Kynurenine | C₁₀H₁₂N₂O₃ | 208.085 | 209.0 | 192.1, 94.0 |
| This compound | C₁₀H₈D₄N₂O₃ | 212.109 | 213.0 | 196.0, 98.0 |
Note: The optimal product ion may vary depending on the instrument and experimental conditions.
Table 2: Theoretical Isotopic Contribution of L-Kynurenine to this compound Signal
The chemical formula for L-Kynurenine is C₁₀H₁₂N₂O₃. The contribution of naturally occurring heavy isotopes can be estimated based on their natural abundances.
| Isotope | Natural Abundance (%) |
| ¹³C | 1.07 |
| ²H (D) | 0.0115 |
| ¹⁵N | 0.368 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
The theoretical contribution of the M+4 isotopologue of L-Kynurenine to the this compound signal is generally very low. However, the cumulative contribution from M+1, M+2, and M+3 isotopologues of the analyte can interfere with less deuterated impurities in the internal standard. The primary concern is often the M+1 and M+2 signals of L-Kynurenine interfering with any d1, d2, or d3 impurities in the this compound standard.
Experimental Protocols
Protocol 1: Experimental Determination of Isotopic Interference
Objective: To quantify the percentage of signal contribution from unlabeled L-Kynurenine to the this compound MRM transition and vice versa.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
L-Kynurenine stock solution
-
This compound stock solution
-
LC-MS/MS system
Procedure:
-
Prepare two sets of samples in the blank biological matrix:
-
Set A (Analyte to IS): Spike a high concentration of unlabeled L-Kynurenine (e.g., at the upper limit of quantification, ULOQ) into the blank matrix. Do not add this compound.
-
Set B (IS to Analyte): Spike the working concentration of this compound into the blank matrix. Do not add unlabeled L-Kynurenine.
-
-
Analyze the samples using your established LC-MS/MS method.
-
Measure the peak areas:
-
In Set A, measure the peak area in the MRM transition for this compound.
-
In Set B, measure the peak area in the MRM transition for unlabeled L-Kynurenine.
-
-
Calculate the percentage of interference:
-
% Interference (Analyte to IS) = (Peak Area of this compound in Set A / Peak Area of this compound in a sample with only IS) x 100
-
% Interference (IS to Analyte) = (Peak Area of L-Kynurenine in Set B / Peak Area of L-Kynurenine at LLOQ) x 100
-
Acceptance Criteria: The percentage of interference should be acceptably low, typically less than 5% of the internal standard response at the working concentration and less than 20% of the analyte response at the lower limit of quantification (LLOQ).
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Logical relationship of isotopic interference.
References
Navigating the Use of Deuterated Standards in Metabolomics: A Technical Support Guide
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with the use of deuterated internal standards in metabolomics. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate, even though I am using a deuterated internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent quantitative results when using deuterated internal standards can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1]
| Potential Cause | Description | Recommended Solution |
| Chromatographic Separation | Deuterated compounds can exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][2] This can lead to differential matrix effects, where the analyte and internal standard experience varying levels of ion suppression or enhancement.[1] | Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together. Adjust Chromatography: If separation is observed, consider using a column with lower resolution or modifying the mobile phase composition or gradient to ensure co-elution.[1] |
| Isotopic and Chemical Impurity | The presence of unlabeled analyte or other impurities in the deuterated standard can lead to an overestimation of the analyte's concentration. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results. | Verify Purity: Always request a certificate of analysis from your supplier detailing the isotopic and chemical purity. Independent Verification: If in doubt, verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR). |
| Isotopic Exchange (H/D Exchange) | Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more prevalent when deuterium labels are in chemically labile positions (e.g., on heteroatoms like -OH, -NH). | Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule. Control pH and Temperature: Maintain a neutral pH and avoid high temperatures during sample preparation and analysis, as these can accelerate exchange. Incubation Study: To test for back-exchange, incubate the deuterated standard in a blank matrix under your experimental conditions and monitor for an increase in the non-labeled compound. |
| Differential Matrix Effects | Even with co-elution, the analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from matrix components. | Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect for both the analyte and the internal standard. Dilution: If significant differential matrix effects are observed, diluting the sample can help mitigate the issue. |
| Interference from Natural Isotopes | For standards with a low degree of deuteration (e.g., D2), there is a risk of interference from the naturally occurring M+2 isotope of the analyte. This can lead to a falsely high internal standard signal and an underestimation of the analyte concentration. | Use Higher Deuteration: Whenever possible, use internal standards with a higher degree of deuteration (e.g., D3 or more) to minimize interference. Mass Resolution: Ensure your mass spectrometer has sufficient resolution to distinguish between the deuterated standard and the analyte's natural isotopes. |
Issue 2: Signal Intensity of the Internal Standard is Unstable
Question: The signal intensity of my deuterated internal standard is highly variable across different samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to issues with the stability of the deuterated label or differential matrix effects.
| Potential Cause | Description | Recommended Solution |
| Label Instability (H/D Exchange) | Deuterium atoms may be exchanging with protons in the solvent or matrix, leading to a decrease in the deuterated standard's signal and a corresponding increase in the signal of the unlabeled analyte. | Review Labeling Position: Confirm that the deuterium labels are in stable, non-exchangeable positions. Optimize Conditions: Avoid acidic or basic conditions and high temperatures if the label is labile. Consider using a ¹³C- or ¹⁵N-labeled standard as they are not susceptible to exchange. |
| Differential Matrix Effects | The composition of the matrix can vary between samples, leading to different levels of ion suppression or enhancement for the internal standard. | Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering matrix components. Evaluate Matrix Effects: Perform experiments to systematically evaluate the extent of matrix effects in your samples. |
| Standard Degradation | The deuterated standard may be degrading during storage or sample processing. | Check Storage Conditions: Ensure the standard is stored correctly as per the manufacturer's instructions. Prepare Fresh Solutions: Prepare fresh stock and working solutions of the internal standard. |
Experimental Protocols
Protocol 1: Assessing the Isotopic Purity of a Deuterated Standard
Objective: To determine the isotopic purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS).
Methodology:
-
Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.
-
Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.
Protocol 2: Testing for Isotopic Back-Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and not undergoing H/D back-exchange.
Methodology:
-
Sample Preparation:
-
Set A (Control): Spike the deuterated internal standard into a pure solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Extraction: Process the samples using your established extraction procedure.
-
Analysis: Analyze the samples by LC-MS/MS.
-
Data Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.
Visual Guides
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Caption: Logical relationship demonstrating the impact of isotopic purity.
References
Technical Support Center: L-Kynurenine-d4 Spiked Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Kynurenine-d4 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions to address common sources of variability in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the sample preparation and analysis of this compound spiked samples.
Q1: Why am I observing high variability (%CV) in my this compound internal standard signal across my sample batch?
A1: High variability in the internal standard signal can be attributed to several factors throughout the analytical workflow. The most common causes include:
-
Inconsistent Sample Preparation: Variability in protein precipitation, extraction efficiency, or pipetting can lead to inconsistent recovery of the internal standard.[1]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of this compound, causing ion suppression or enhancement.[2][3] This effect may not be uniform across all samples.
-
Incomplete Mixing: It is crucial to ensure the internal standard is thoroughly mixed with the biological matrix.[1]
-
Instrumental Drift: Changes in the mass spectrometer's performance over the course of a long analytical run can lead to signal drift.[1]
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure consistent execution of each step, particularly vortexing times and centrifugation parameters.
-
Evaluate Matrix Effects: Analyze the internal standard response in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference in peak area indicates the presence of matrix effects.
-
Optimize Chromatography: Adjusting the chromatographic method can help separate this compound from interfering matrix components.
-
Check for Instrument Stability: Inject a standard solution at regular intervals throughout the batch to monitor for any signal drift.
Q2: My this compound peak is showing a different retention time compared to the native L-Kynurenine. Is this normal?
A2: Yes, a slight shift in retention time between a deuterated internal standard and its native analog is a known phenomenon called the "deuterium isotope effect". In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is acceptable, a significant or inconsistent shift can be problematic as it may lead to differential matrix effects where the analyte and internal standard are not exposed to the same matrix components as they elute.
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine the chromatograms to ensure that the peak shapes of both L-Kynurenine and this compound are symmetrical and that their elution profiles largely overlap.
-
Chromatographic Optimization: If the separation is too large, consider adjusting the mobile phase composition or gradient profile to improve co-elution.
Q3: I suspect that the deuterium atoms on my this compound are exchanging with hydrogen atoms from my solvent (H/D exchange). How can I confirm and prevent this?
A3: Isotopic exchange, or H/D exchange, can lead to a decrease in the this compound signal and an increase in the signal of partially deuterated or unlabeled L-Kynurenine.
Confirmation:
-
Monitor the mass spectrum of the this compound standard in your sample matrix or mobile phase over time. An increase in the signal at the m/z of unlabeled L-Kynurenine (or intermediate masses) is indicative of isotopic exchange.
Prevention:
-
Review the Labeling Position: Deuterium atoms on heteroatoms (like -OH, -NH2) are more susceptible to exchange. Use standards where deuterium is on stable carbon positions if possible.
-
Control Solvent Conditions: Avoid highly acidic or basic solutions during sample preparation and in your mobile phase, as these can catalyze H/D exchange.
-
Solvent Selection: Prepare stock solutions and store standards in aprotic solvents like acetonitrile or methanol whenever possible. Minimize the time the standard spends in aqueous solutions.
-
Storage Temperature: Store your this compound solutions at the recommended temperature (typically -20°C or -80°C) to minimize degradation and exchange.
Q4: Could the purity of my this compound standard be contributing to inaccurate results?
A4: Yes, the presence of unlabeled L-Kynurenine as an impurity in your deuterated internal standard can lead to an overestimation of the analyte concentration, especially at lower levels.
Troubleshooting Steps:
-
Assess Purity: Inject a high concentration of the this compound internal standard solution alone and monitor for any signal at the mass transition of the unlabeled L-Kynurenine.
-
Consult the Certificate of Analysis (CoA): Review the CoA provided by the supplier for information on the isotopic and chemical purity of the standard. Ideally, chemical purity should be >99% and isotopic enrichment ≥98%.
-
Contact the Supplier: If you detect significant levels of unlabeled analyte, contact your supplier to obtain a higher purity batch.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: Human Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is a general guide and may require optimization for your specific application and instrumentation.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Pre-cooled 80% methanol or acetonitrile with 0.1% formic acid for protein precipitation
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., final concentration of 10 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of pre-cooled 80% methanol (or acetonitrile with 0.1% formic acid) to precipitate the proteins.
-
Vortex thoroughly for another 30 seconds.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Protocol 2: Assessing Matrix Effects
This experiment helps determine if components in your sample matrix are suppressing or enhancing the ionization of this compound.
Procedure:
-
Prepare Set A (Neat Solution): Spike the this compound internal standard at your working concentration into a clean solvent (e.g., the initial mobile phase).
-
Prepare Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS) using your established protocol. After the final extraction step, spike the this compound internal standard into the extracted matrix at the same concentration as in Set A.
-
Analyze: Inject both sets of samples into the LC-MS/MS system and compare the peak areas of the internal standard.
Interpretation of Results:
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring. |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring. |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the internal standard's signal. |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of L-Kynurenine and its deuterated internal standard. These may require optimization for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| L-Kynurenine | 209.0 | 94.1 / 192.1 | 35 | 10 / 20 |
| This compound | 213.0 | 98.0 / 196.0 | 35 | 10 / 20 |
| Data compiled from multiple sources. |
Visualizations
The following diagrams illustrate key pathways and workflows relevant to troubleshooting this compound analysis.
Caption: Simplified Kynurenine Pathway of Tryptophan Metabolism.
Caption: Troubleshooting Workflow for this compound Variability.
References
quality control measures for L-Kynurenine-d4 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of L-Kynurenine-d4 stock solutions for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a deuterated form of L-Kynurenine, a metabolite of the amino acid L-tryptophan. Its primary application is as an internal standard for the quantification of endogenous L-Kynurenine in biological samples using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]
2. What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. The choice of solvent may depend on the subsequent experimental workflow and compatibility with the analytical method. It is crucial to use high-purity, anhydrous solvents.
3. What are the ideal storage conditions and stability of this compound stock solutions?
Proper storage is critical to maintain the integrity of this compound stock solutions. To prevent degradation and solvent evaporation, solutions should be stored in tightly sealed vials. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4][5]
4. What are the acceptable purity levels for this compound?
For use as an internal standard in quantitative assays, high purity is essential. The generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98% The Certificate of Analysis (CoA) provided by the supplier should be reviewed for batch-specific purity information.
5. How many deuterium atoms are optimal for an this compound internal standard?
Typically, a deuterated internal standard should have a sufficient number of deuterium atoms to shift its mass-to-charge ratio (m/z) outside the natural isotopic distribution of the unlabeled analyte, thus preventing signal overlap or "cross-talk". This compound, with four deuterium atoms, provides a clear mass shift for reliable quantification.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the preparation and use of this compound stock solutions in their experiments.
Issue 1: Inaccurate or Inconsistent Quantification Results
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Poor accuracy in the measurement of sample concentrations.
-
Drifting analyte to internal standard area ratios.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Ensure the stock solution has been stored at the correct temperature (-20°C for short-term, -80°C for long-term) and is within its recommended shelf life.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Prepare a fresh stock solution from the solid material. |
| Inaccurate Stock Concentration | - Verify the initial weighing of the solid this compound. Use a calibrated analytical balance.- Ensure complete dissolution of the solid in the solvent. Gentle warming or sonication may aid dissolution, but always check the product information for temperature sensitivity.- Use calibrated pipettes for all dilutions. |
| Presence of Unlabeled Analyte | - Check the Certificate of Analysis for the isotopic purity of the this compound.- Inject a high concentration of the internal standard solution alone to check for any signal at the L-Kynurenine mass transition. If a significant signal is present, the internal standard may be contaminated with the unlabeled analyte. |
| Deuterium-Hydrogen Exchange | - Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, particularly at certain pH values. This "back-exchange" can alter the concentration of the deuterated standard over time.- To test for this, incubate the internal standard in your sample diluent and mobile phase for a duration equivalent to your analytical run time and re-inject. An increase in the signal of the unlabeled analyte may indicate back-exchange. |
Issue 2: Poor Chromatographic Peak Shape
Symptoms:
-
Peak tailing, fronting, or splitting for the this compound peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Issues | - Column contamination or a partially clogged frit can lead to peak splitting. Flush the column with a strong solvent.- A void in the column packing can also cause peak distortion. This can occur if the mobile phase pH is too high for the column type. |
| Mobile Phase and Injection Solvent Mismatch | - If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting or splitting. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase. |
| Secondary Interactions | - Peak tailing can occur due to unwanted interactions between this compound and the stationary phase. Adjusting the mobile phase pH or ionic strength may help to mitigate these interactions. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Ethanol | ≥ 2 mg/mL (9.42 mM) | |
| DMSO | ≥ 1 mg/mL (4.71 mM) | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. |
| DMF | ≥ 0.5 mg/mL (2.36 mM) |
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Suitable for short-term storage of working solutions. |
| -80°C | 6 months | Recommended for long-term storage of concentrated stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a volumetric flask. Add a portion of the chosen solvent (e.g., DMSO, ensuring it is fresh/anhydrous) and gently swirl to dissolve the solid.
-
Final Volume: Once fully dissolved, add the solvent to the final volume mark (e.g., 1 mL for a 1 mg/mL solution).
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in appropriate vials. Store the aliquots at -80°C for long-term use.
Protocol 2: Quality Control Check of this compound Stock Solution
-
Prepare a Dilution: Prepare a working solution of the this compound stock solution in the mobile phase.
-
LC-MS/MS Analysis: Inject the working solution into the LC-MS/MS system.
-
Analyte Channel Monitoring: Monitor the mass transition for the unlabeled L-Kynurenine.
-
Purity Assessment: The presence of a significant peak in the unlabeled L-Kynurenine channel indicates potential contamination of the internal standard. Compare the area of this peak to the area of the this compound peak to assess the level of isotopic contamination.
Visualizations
Caption: Experimental workflow for using this compound internal standard.
Caption: Troubleshooting logic for inaccurate this compound results.
References
Validation & Comparative
L-Kynurenine-d4 vs. 13C-Labeled Kynurenine: A Comparative Guide for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of L-kynurenine, the choice of a stable isotope-labeled internal standard is a critical decision that directly impacts data quality and reliability. The two primary options, deuterium-labeled L-Kynurenine (L-Kynurenine-d4) and carbon-13-labeled kynurenine, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate standard for mass spectrometry-based assays.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly for complex biological matrices.[1] They are chemically almost identical to the analyte, allowing them to co-elute and experience similar ionization effects, thus correcting for variations during sample preparation and analysis.[1] However, the choice between deuterium and ¹³C labeling can significantly influence analytical performance.
Performance Comparison: this compound vs. ¹³C-Labeled Kynurenine
The ideal internal standard exhibits identical chromatographic behavior and ionization efficiency to the analyte. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent physicochemical properties can lead to performance differences.
Chromatographic Co-elution: A key differentiator is the potential for chromatographic separation between the analyte and a deuterated internal standard, known as the "deuterium isotope effect."[2] This can lead to the analyte and the internal standard eluting at different times, where they may be subject to varying degrees of matrix-induced ion suppression or enhancement, potentially compromising quantitative accuracy.[2] In contrast, ¹³C-labeled standards are less prone to this effect and are more likely to co-elute perfectly with the unlabeled analyte.[3]
Isotopic Stability: ¹³C-labeled standards are generally considered more isotopically stable. Deuterium atoms, particularly at certain positions on a molecule, can be susceptible to back-exchange with protons from the solvent, which can compromise the integrity of the assay.
The following table summarizes validation data from studies utilizing either this compound or a ¹³C-labeled kynurenine internal standard. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison.
| Performance Metric | This compound | ¹³C-Labeled Kynurenine | Key Considerations |
| Analyte | L-Kynurenine | L-Kynurenine | The analyte being quantified is L-Kynurenine in both cases. |
| Internal Standard | This compound | kynurenine-(13)C4 (15)N | The deuterated standard has four deuterium atoms, while the other is labeled with both carbon-13 and nitrogen-15. |
| Matrix | Human Plasma | Human Serum | The biological matrix can influence performance, but plasma and serum are very similar. |
| Intra-day Precision (%RSD) | <11.8% | Not explicitly stated in the abstract. | Lower %RSD indicates higher precision. The precision for this compound is well within acceptable limits for bioanalytical methods. |
| Inter-day Precision (%RSD) | <14.3% | Not explicitly stated in the abstract. | Inter-day precision assesses the reproducibility of the method over time. The value for this compound is acceptable. |
| Accuracy | 87.4–114.3% | Within acceptable limits | Accuracy reflects how close the measured value is to the true value. The reported accuracy for this compound is within the typical range for bioanalytical assays. |
| Extraction Recovery | >90% | Not explicitly stated in the abstract. | High and consistent recovery is crucial for reliable quantification. This compound demonstrates excellent extraction efficiency from plasma. |
| Matrix Effect | Compensated by IS, IS-normalized MF close to 1.0 | Not explicitly stated in the abstract. | The ability of the internal standard to compensate for matrix effects is critical. This compound was shown to effectively compensate for ion suppression. |
| Linearity (r²) | ≥0.998 | Good linearity observed | A high correlation coefficient indicates a strong linear relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | 2.4 ng/mL | 100 ng/mL (for a broader method including other analytes) | The LLOQ is the lowest concentration that can be reliably quantified. The reported LLOQ for L-Kynurenine with this compound as IS is significantly lower, indicating higher sensitivity in that specific assay. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of L-kynurenine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is based on methodologies described in the cited literature.
1. Materials and Reagents
-
L-Kynurenine analytical standard
-
This compound or ¹³C-labeled kynurenine internal standard (IS)
-
Human plasma (control and study samples)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
2. Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-kynurenine and the internal standard in 50% acetonitrile or methanol with 0.1% formic acid.
-
Working Standard Solutions: Serially dilute the L-kynurenine stock solution with a suitable solvent (e.g., water or surrogate matrix) to prepare a series of calibration standards.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with water to a final concentration (e.g., 1.1 µg/mL for Kyn-d4).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution and vortex for 30 seconds.
-
Add 20 µL of TFA to precipitate proteins and vortex for 1 minute.
-
Centrifuge the samples at 3000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column or a polar-modified column (e.g., Synergi Polar RP) is commonly used.
-
Mobile Phase: A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. An isocratic elution with a low percentage of organic solvent can also be employed.
-
Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
L-Kynurenine: m/z 209.0 > 192.1
-
This compound: m/z 213.0 > 196.0
-
(Note: ¹³C-labeled kynurenine transitions will differ based on the specific labeling)
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of L-kynurenine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Simplified diagram of the Kynurenine Pathway of L-Tryptophan metabolism.
Caption: General experimental workflow for L-Kynurenine quantification in plasma.
References
validating an LC-MS method for kynurenine using L-Kynurenine-d4
An Essential Guide to Validating an LC-MS/MS Method for Kynurenine Quantification Using L-Kynurenine-d4
The quantification of kynurenine, a key metabolite in the tryptophan degradation pathway, is critical for research in immunology, neuroscience, and oncology.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for ensuring the accuracy and precision of the results by correcting for matrix effects and variations during sample preparation and injection.[4]
This guide provides a comparative overview of the key performance characteristics for a validated LC-MS/MS method for kynurenine, referencing established protocols and regulatory guidelines from the FDA and EMA.
The Kynurenine Pathway
Tryptophan degradation primarily occurs via the kynurenine pathway, producing several neuroactive metabolites. The first and rate-limiting step is the conversion of tryptophan to kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).
Caption: Simplified Kynurenine Pathway.
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of any successful validation. The following outlines a typical workflow for the analysis of kynurenine in human plasma.
Sample Preparation
A simple protein precipitation is a common and effective method for extracting kynurenine and its internal standard from plasma samples.
Caption: General sample preparation workflow.
Detailed Protocol:
-
Aliquot 100 µL of human plasma, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add the internal standard working solution containing this compound.
-
Add a protein precipitation agent, such as trifluoroacetic acid (TFA), and vortex for 1 minute.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the resulting supernatant to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation
The following table summarizes typical instrument conditions. These should be optimized for the specific instrumentation used.
| Parameter | Typical Setting | Alternative Setting |
| LC Column | Synergi Polar RP (75 x 4.6 mm) | C18 reverse phase column (2mm x 100mm, 1.7µm) |
| Mobile Phase | 2% acetonitrile, 5.2% methanol, 0.1% formic acid | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Injection Volume | 5 µL | 15 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | N/A |
| MS Detection | Multiple Reaction Monitoring (MRM) | N/A |
| MRM Transitions | Kynurenine: m/z 209 → 94, this compound: m/z 213 → 98 | N/A |
Method Validation Parameters
A "fit-for-purpose" validation is often employed, following guidelines from the FDA and EMA to ensure the method is reliable for its intended use. The key validation parameters are summarized below.
| Validation Parameter | Objective & Acceptance Criteria |
| Selectivity | Objective: To ensure that endogenous matrix components do not interfere with the quantification of the analyte or internal standard. Criteria: Response of interfering peaks in blank matrix should be < 20% of the Lower Limit of Quantification (LLOQ) response. |
| Linearity & Range | Objective: To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. Criteria: A calibration curve with at least 6 non-zero standards is analyzed. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | Objective: To determine the closeness of measured values to the nominal concentration (accuracy) and the reproducibility of measurements (precision). Criteria: For Quality Control (QC) samples at low, mid, and high concentrations, the accuracy (% bias) should be within ±15% of the nominal value, and the precision (% CV) should be ≤ 15%. For the LLOQ, these limits are ±20% and ≤ 20%, respectively. |
| Lower Limit of Quantification (LLOQ) | Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% and precision ≤ 20%. |
| Matrix Effect | Objective: To assess the suppression or enhancement of ionization caused by co-eluting matrix components. Criteria: The precision of the IS-normalized matrix factor should be ≤ 15% across at least 6 different lots of matrix. |
| Stability | Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). Criteria: The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
| Carryover | Objective: To ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample. Criteria: The response in a blank sample injected after a high-concentration standard should be < 20% of the LLOQ response. |
Performance Comparison of Validated Methods
The following table compares the performance of published LC-MS/MS methods for kynurenine quantification in human plasma, demonstrating the robustness of the technique when using a deuterated internal standard.
| Performance Metric | Method 1 (Huang et al., 2013) | Method 2 (Fuertig et al., 2016) | Method 3 (Kocsor et al., 2020) |
| Internal Standard | This compound | d4-KYN | Not specified for KYN, but IS used |
| Linearity Range | Not specified, but calibrators prepared | 1 x 10⁻¹⁰ to 7.5 x 10⁻⁵ mol/L | Not specified, but r² > 0.998 |
| LLOQ | Not specified | Not specified | Not specified |
| Intra-day Precision (%CV) | < 15% | Not specified | < 11.8% |
| Inter-day Precision (%CV) | < 15% | Not specified | < 14.3% |
| Accuracy (% Bias) | Within ±15% | Not specified | 87.4% - 114.3% |
| Sample Volume | 100 µL | Small sample volumes mentioned | Not specified |
| Run Time | 4.5 min | 5.5 min | 6.5 min |
The validation of an LC-MS/MS method for kynurenine using this compound as an internal standard provides a highly reliable, specific, and reproducible approach for its quantification in biological matrices. The use of a simple protein precipitation sample preparation method allows for a rapid and efficient workflow. Adherence to regulatory guidelines for method validation ensures that the generated data is accurate and suitable for supporting clinical and preclinical studies, ultimately aiding in understanding the role of the kynurenine pathway in health and disease.
References
A Researcher's Guide to Internal Standards for Kynurenine Pathway Analysis
For researchers, scientists, and drug development professionals engaged in the intricate analysis of the kynurenine pathway, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of different internal standards used in liquid chromatography-mass spectrometry (LC-MS) based quantification of kynurenine pathway metabolites, supported by experimental data and detailed protocols.
The kynurenine pathway is the primary route for tryptophan metabolism in the body, and its dysregulation is implicated in a host of neurological and systemic disorders. Accurate measurement of key metabolites such as tryptophan (TRP), kynurenine (KYN), kynurenic acid (KYNA), quinolinic acid (QUIN), 3-hydroxykynurenine (3-HK), and anthranilic acid (AA) is paramount for understanding disease pathogenesis and for the development of novel therapeutics. The use of internal standards is essential to control for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus in the field points towards the use of stable isotope-labeled (SIL) internal standards as the gold standard for quantitative analysis of kynurenine pathway metabolites.[2][3][4] These standards are structurally identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier stable isotope, such as deuterium (²H or D) or carbon-13 (¹³C). This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby accurately correcting for variations.[5]
While both deuterated and ¹³C-labeled standards are widely used, ¹³C-labeled standards are often considered superior. This is because deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect," which can lead to quantification errors if not carefully managed. Furthermore, deuterium atoms in certain positions on a molecule can be prone to exchange with hydrogen atoms from the solvent, compromising the stability of the standard. In contrast, ¹³C-labeled standards do not exhibit chromatographic shifts and the ¹³C label is stable and not susceptible to exchange. The primary drawback of ¹³C-labeled standards is their typically higher cost and more limited commercial availability compared to deuterated analogs.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of commonly used stable isotope-labeled internal standards for key kynurenine pathway metabolites, as reported in various validated LC-MS/MS methods.
Table 1: Performance Data for Tryptophan (TRP) Internal Standards
| Internal Standard | Matrix | Linearity (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |
| Tryptophan-d5 | Serum/Plasma | 1.25 - 4000 | 0.3 - 3.4 | 0.4 - 8.9 | Not Reported | |
| Tryptophan-d8 | Plasma | Not Reported | < 15 | < 15 | 85-115 | |
| L-[¹³C₁₁, ¹⁵N₂]-Trp | Plasma | Not Reported | ~5.2 | Not Reported | Not Reported |
Table 2: Performance Data for Kynurenine (KYN) Internal Standards
| Internal Standard | Matrix | Linearity (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |
| Kynurenine-d4 | Plasma, CSF, Brain | Not Reported | < 15 | < 15 | 85-115 | |
| Kynurenine-d4 | Serum | Not Reported | 3.2 | 4.5 | 102.3 | |
| Not Specified | Serum | 0.5 - 1600 | 0.3 - 3.4 | 0.4 - 8.9 | Not Reported |
Table 3: Performance Data for Kynurenic Acid (KYNA) Internal Standards
| Internal Standard | Matrix | Linearity (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |
| Kynurenic Acid-d5 | Plasma, CSF, Brain | Not Reported | < 15 | < 15 | 85-115 | |
| Kynurenic Acid-d5 | Plasma | Not Reported | < 15 | < 15 | 85-115 | |
| Not Specified | Serum | 0.98 - 500 | < 12 | < 12 | Not Reported |
Table 4: Performance Data for Other Kynurenine Pathway Metabolite Internal Standards
| Analyte | Internal Standard | Matrix | Linearity (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |
| Quinolinic Acid | Quinolinic Acid-d3 | Plasma, CSF, Brain | Not Reported | < 15 | < 15 | 85-115 | |
| 3-Hydroxykynurenine | 3-Hydroxykynurenine-d3 | Serum | Not Reported | 6.7 | 5.1 | 104.5 | |
| Anthranilic Acid | Anthranilic Acid-¹⁵N | Plasma | Not Reported | < 15 | < 15 | 85-115 |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of kynurenine pathway metabolites using stable isotope-labeled internal standards and LC-MS/MS. Specific parameters may need to be optimized for different instruments and matrices.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for preparing plasma and serum samples.
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific amount of the internal standard mixture (containing the SIL-IS for each analyte of interest) to each sample.
-
Precipitation: Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate the proteins.
-
Vortexing: Vortex the mixture thoroughly for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
For more complex matrices or to reduce matrix effects, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed following protein precipitation.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of kynurenine pathway metabolites.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A gradient elution is typically used to achieve optimal separation of all analytes. The gradient starts with a low percentage of mobile phase B, which is gradually increased over the course of the run.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the detection of most kynurenine pathway metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for targeted quantification due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard need to be optimized for the specific mass spectrometer being used.
-
Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.
-
Peak Area Ratio: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Concentration Determination: Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve using linear regression.
Visualizing the Kynurenine Pathway and Experimental Workflow
To further aid in the understanding of the analytical process, the following diagrams illustrate the kynurenine pathway and a typical experimental workflow.
Caption: The Kynurenine Pathway showing key metabolites and enzymes.
Caption: A typical experimental workflow for kynurenine pathway analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L-Kynurenine-d4 with Other Analytical Techniques: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of L-Kynurenine, a key metabolite of the tryptophan pathway, is critical for advancing our understanding of its role in a multitude of physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as L-Kynurenine-d4, is paramount for achieving reliable and accurate results, particularly in complex biological matrices. This guide provides an objective comparison of the performance of analytical methods utilizing this compound and other techniques for the quantification of L-Kynurenine, supported by experimental data from various studies.
This comparison guide delves into the methodologies and performance characteristics of the most commonly employed analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Comparative Overview
The following tables summarize the quantitative performance parameters of different analytical methods for the determination of L-Kynurenine. The inclusion of this compound as an internal standard in LC-MS/MS methods significantly enhances accuracy and precision by correcting for matrix effects and variations during sample preparation.[1][2]
| Parameter | LC-MS/MS with this compound | HPLC-UV | GC-MS | ELISA |
| Limit of Detection (LOD) | 0.1480 ng/mL[3] - 2.4 ng/mL[4] | ~0.024 µg/mL[3] | <2 nM | 45.7 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL | Not consistently reported | Not consistently reported | Not consistently reported |
| Linearity (r²) | >0.99 | >0.99 | Not consistently reported | Not consistently reported |
| Precision (%RSD) | <15% | <15% | Not consistently reported | Not consistently reported |
| Accuracy (%) | 88-112% | 85-115% | Not consistently reported | Not consistently reported |
| Sample Volume | 20 - 100 µL | ~100 µL | Not specified | 20 µL |
| Specificity | High | Moderate to High | High | Moderate to High |
Experimental Protocols: A Detailed Look
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of L-Kynurenine due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust LC-MS/MS methods.
Sample Preparation:
-
Plasma or serum samples (100 µL) are spiked with an internal standard solution containing this compound.
-
Proteins are precipitated by the addition of an organic solvent such as acetonitrile or an acid like trichloroacetic acid (TCA) or trifluoroacetic acid (TFA).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column is typically used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is common.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both L-Kynurenine and this compound. For L-Kynurenine, the transition m/z 209.1 > 94.1 is often used, and for this compound, m/z 213.0 > 196.0 is monitored.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and robust technique for the quantification of L-Kynurenine. While it may lack the sensitivity and selectivity of LC-MS/MS, it is a viable option for many applications.
Sample Preparation: The sample preparation is similar to that for LC-MS/MS, involving protein precipitation with an acid like TCA.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and sodium phosphate buffer, is often employed.
-
Detection: UV detection is typically performed at a wavelength of 220 nm or 330 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of L-Kynurenine, particularly for achieving low detection limits. This method often requires a derivatization step to increase the volatility of the analyte.
Sample Preparation and Derivatization: A multi-step process is typically required, which may involve solid-phase extraction followed by derivatization to make the kynurenine molecules suitable for gas chromatography.
Chromatographic and Mass Spectrometric Conditions:
-
Ionization: Negative chemical ionization (CI) can be used for enhanced sensitivity.
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying L-Kynurenine in biological samples. It is based on a competitive immunoassay principle.
Assay Principle:
-
L-Kynurenine in the sample competes with a fixed amount of labeled L-Kynurenine for a limited number of binding sites on a specific antibody coated on a microplate.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which reacts with the enzyme-labeled kynurenine to produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of L-Kynurenine in the sample. The absorbance is measured at 450 nm.
Mandatory Visualizations
Caption: Simplified diagram of the Kynurenine Pathway.
Caption: LC-MS/MS workflow for L-Kynurenine analysis.
Caption: Key features of analytical techniques.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Kynurenine Quantification: A Performance Evaluation of L-Kynurenine-d4
A deep dive into the analytical performance of L-Kynurenine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of L-Kynurenine in various biological matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its performance against an alternative internal standard, supported by experimental data and detailed protocols.
In the realm of biomedical research and drug development, the accurate quantification of endogenous metabolites is paramount. L-Kynurenine, a key metabolite of the tryptophan catabolic pathway, is implicated in a multitude of physiological and pathological processes, including immune regulation and neurotransmission. Consequently, the reliable measurement of L-Kynurenine in biological matrices such as plasma, serum, and urine is crucial for advancing our understanding of its role in health and disease.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is a cornerstone of robust LC-MS/MS methodology, correcting for variability in sample preparation and instrument response. This compound, a deuterated analog of L-Kynurenine, is widely employed for this purpose. This guide presents a detailed evaluation of its performance and compares it with a non-isotopic internal standard, amlodipine, to highlight the advantages of using a stable isotope-labeled standard.
Performance Comparison of Internal Standards
The choice of internal standard is critical for the accuracy and precision of an LC-MS/MS assay. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Here, we compare the performance of this compound (a stable isotope-labeled internal standard) with amlodipine (a non-isotopic internal standard) for the quantification of L-Kynurenine.
| Performance Metric | This compound (in Human Plasma) | Amlodipine (for Kynurenine in Human Plasma) |
| Linearity (r²) | >0.99 | 0.99 |
| Linear Range | 2.4 - 5000 ng/mL[1] | 0.5 - 1600 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 2.4 ng/mL[1] | 0.47 ng/mL[2] |
| Intra-day Precision (%RSD) | <11.71%[1] | 0.3 - 3.4% |
| Inter-day Precision (%RSD) | <11.71% | 0.4 - 8.9% |
| Accuracy | 88 - 112% | Not explicitly stated |
| Extraction Recovery | >90% | Not explicitly stated |
Performance of this compound in Different Biological Matrices
The performance of this compound has been validated in various biological matrices, demonstrating its versatility and reliability.
| Biological Matrix | Linearity (r²) | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy | Reference |
| Human Plasma | >0.99 | 2.4 ng/mL | <11.71% | <11.71% | 88 - 112% | |
| Human Serum | 0.9984 | 2.4 ng/mL | <12% | <12% | 88 - 112% | |
| Human Urine | Linear to 500 µmol/L | Not specified | Not specified | Not specified | Accurate and precise | |
| Cerebrospinal Fluid (CSF) | Not specified | Not specified | Not specified | Not specified | Method validated | |
| Brain Tissue | Not specified | Not specified | Not specified | Not specified | Method validated |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of L-Kynurenine using this compound as an internal standard.
Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add the internal standard solution of this compound.
-
Precipitate proteins by adding trifluoroacetic acid.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for direct analysis by LC-MS/MS.
Sample Preparation (Urine)
-
Dilute urine samples 10-fold with the mobile phase containing the deuterated internal standards for tryptophan and kynurenine.
-
Centrifuge the diluted samples at 13,000 × g for 5 minutes at room temperature.
-
Inject 1.0 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
LC System: Shimadzu LC-10 AD pump
-
Autosampler: Waters Intelligent Sample Processor 717 Plus
-
Mass Spectrometer: Micromass Quattro Ultima triple quadrupole tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive selected reaction monitoring (SRM) mode
-
Precursor/Product Ion Transitions (m/z):
-
L-Kynurenine: 209.0 > 192.1
-
This compound: 213.0 > 196.0
-
-
Cone Voltage: 35 V
-
Collision Energy: 10 eV
-
Source Block Temperature: 100°C
-
Desolvation Temperature: 400°C
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the biological context of L-Kynurenine, the following diagrams are provided.
Caption: Experimental workflow for L-Kynurenine quantification.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Conclusion
The data presented in this guide unequivocally demonstrates that this compound is a highly effective and reliable internal standard for the quantification of L-Kynurenine in a variety of biological matrices. Its use in LC-MS/MS methods provides excellent linearity, accuracy, precision, and recovery. The comparison with a non-isotopic internal standard highlights the superiority of the stable isotope-labeled approach in mitigating matrix effects and other sources of analytical variability. For researchers seeking the highest quality data in their studies of the kynurenine pathway, this compound is the unequivocal choice.
References
L-Kynurenine-d4 as an Internal Standard: A Comparison of Accuracy and Precision
In the realm of quantitative bioanalysis, particularly in drug development and clinical research, the accuracy and precision of analytical methods are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of L-Kynurenine-d4, a deuterated internal standard, with a structural analog, amlodipine, for the quantification of L-Kynurenine.
The kynurenine pathway is a significant route of tryptophan metabolism, and its dysregulation has been implicated in a variety of diseases. Consequently, the accurate measurement of kynurenine pathway metabolites, such as L-Kynurenine, is of great interest to researchers. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and extraction process, thereby providing a reliable reference for quantification.
Performance Comparison: this compound vs. Amlodipine
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis. This minimizes variability and enhances the accuracy and precision of the results. Structural analogs, while a viable alternative, may exhibit different extraction efficiencies and ionization responses due to structural differences.
The following tables summarize the performance data for LC-MS/MS methods using this compound and amlodipine as internal standards for the quantification of L-Kynurenine.
Table 1: Performance of this compound as an Internal Standard [1]
| Parameter | Low QC (150 ng/mL) | Medium QC (300 ng/mL) | High QC (600 ng/mL) |
| Intra-day Precision (%CV) | 6.8 | 5.4 | 4.9 |
| Inter-day Precision (%CV) | 8.2 | 7.1 | 6.5 |
| Intra-day Accuracy (%) | 103.3 | 102.7 | 101.8 |
| Inter-day Accuracy (%) | 101.9 | 101.1 | 100.7 |
| Extraction Efficiency (%) | >90 | >90 | >90 |
| Matrix Effect (%) | No significant effect observed | No significant effect observed | No significant effect observed |
Data sourced from Huang et al. (2013).
Table 2: Performance of Amlodipine as a Structural Analog Internal Standard [2][3][4]
| Parameter | Low QC (1 ng/mL) | Medium QC (100 ng/mL) | High QC (1000 ng/mL) |
| Intra-day Precision (%RSD) | 3.4 | 0.3 | 0.8 |
| Inter-day Precision (%RSD) | 8.9 | 0.4 | 1.2 |
| Accuracy (%RSD) | 8.9 | 0.4 | 1.2 |
Data sourced from Ha et al. (2020). Note: Accuracy is presented as %RSD in the source publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the quantification of L-Kynurenine using both this compound and amlodipine as internal standards.
Method Using this compound Internal Standard
This method was developed for the determination of kynurenine and tryptophan in human plasma.
Sample Preparation: [1]
-
To 100 µL of human plasma, add the internal standard solution containing this compound.
-
Precipitate proteins by adding trifluoroacetic acid.
-
Vortex and then centrifuge the sample.
-
The supernatant is then directly analyzed by LC-MS/MS.
LC-MS/MS Conditions:
-
LC System: Shimadzu LC-10 AD pump and Waters 717 Plus autosampler.
-
Column: Synergi Polar RP column (75 × 4.6 mm).
-
Mobile Phase: 2% acetonitrile, 5.2% methanol, and 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: Micromass Quattro Ultima triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions:
-
L-Kynurenine: m/z 209.0 → 192.1
-
This compound: m/z 213.0 → 196.0
-
Method Using Amlodipine Internal Standard
This method was developed for the determination of tryptophan and kynurenine.
Sample Preparation:
-
Add the internal standard, amlodipine, to the sample.
-
The subsequent sample preparation steps are not detailed in the provided source.
LC-MS/MS Conditions:
-
LC System: Ultra-high-performance liquid chromatography system.
-
Column: ACE-C18 (4.6 mm × 50 mm, 5 μm) reversed-phase analytical column.
-
Mobile Phase: Gradient elution (details not specified).
-
Mass Spectrometer: Triple-quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions:
-
L-Kynurenine: m/z 209.1 → 146 and 93.9
-
Amlodipine: m/z 409.2 → 294.1
-
Visualizing the Workflow and Pathway
To further elucidate the analytical process and the metabolic context, the following diagrams are provided.
Experimental workflow for L-Kynurenine analysis.
Simplified Kynurenine metabolic pathway.
Conclusion
The data presented demonstrates that both this compound and amlodipine can be used to develop validated LC-MS/MS methods for the quantification of L-Kynurenine. However, the use of a stable isotope-labeled internal standard like this compound is generally preferred as it more closely mimics the behavior of the analyte, leading to more effective compensation for matrix effects and variability in extraction recovery. This is reflected in the comprehensive validation data available for the this compound method, which includes detailed accuracy, precision, extraction efficiency, and matrix effect assessments.
For researchers and scientists in drug development, the choice of internal standard is critical. While a structural analog can be a cost-effective alternative, the superior performance and reliability of a deuterated internal standard like this compound make it the recommended choice for achieving the highest level of accuracy and precision in quantitative bioanalysis.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantification of L-Kynurenine: L-Kynurenine-d4 vs. Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Kynurenine, a critical metabolite in the tryptophan pathway, is paramount for advancing research in neuroscience, immunology, and oncology. This guide provides an objective comparison of two primary standards used in its bioanalysis: the stable isotope-labeled internal standard L-Kynurenine-d4 and certified reference materials (CRMs). The choice of standard significantly impacts the accuracy, precision, and robustness of analytical methods, particularly in complex biological matrices.
Data Presentation: Performance Comparison
| Performance Metric | This compound (Internal Standard) | Certified Reference Material (External Standard) |
| Calibration Principle | Isotope Dilution Mass Spectrometry | External Calibration |
| **Linearity (R²) ** | >0.99[1][2] | Typically >0.99, but more susceptible to matrix effects |
| Accuracy (% Bias) | Typically within ±15% of the nominal concentration[1] | Can be within ±15%, but is highly dependent on matrix matching and extraction consistency |
| Precision (% CV) | Intra-day: <15%, Inter-day: <15%[1] | Generally higher than with an internal standard; can be <20% under optimized conditions |
| Matrix Effect | Significantly minimized[3] | A major source of variability and inaccuracy |
| Robustness | High; compensates for variations in sample preparation and instrument response | Lower; sensitive to variations in injection volume and sample processing |
| Workflow Complexity | Requires addition of internal standard to all samples and calibrators | Simpler; standards are prepared separately from samples |
Experimental Protocols
Key Experiment: Quantification of L-Kynurenine in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the quantification of L-Kynurenine in human plasma.
1. Materials and Reagents:
-
L-Kynurenine certified reference material
-
This compound
-
Human plasma (control and study samples)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard and Internal Standard Preparation:
-
L-Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve the L-Kynurenine certified reference material in a suitable solvent (e.g., 50:50 methanol:water).
-
Working Standard Solutions: Serially dilute the stock solution with a surrogate matrix (e.g., phosphate-buffered saline with 1% bovine serum albumin) to prepare a series of calibration standards.
-
This compound Internal Standard Working Solution: Prepare a solution of this compound in a suitable solvent at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution (for the internal standard method).
-
Add 400 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically used to separate L-Kynurenine from other plasma components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Kynurenine: Q1 209.1 m/z → Q3 192.1 m/z (or 94.1 m/z)
-
This compound: Q1 213.1 m/z → Q3 196.1 m/z (or 98.1 m/z)
-
-
5. Data Analysis:
-
Internal Standard Method: Construct a calibration curve by plotting the peak area ratio of L-Kynurenine to this compound against the concentration of the calibration standards. Determine the concentration of L-Kynurenine in the unknown samples from this curve.
-
External Standard Method: Construct a calibration curve by plotting the peak area of the L-Kynurenine certified reference material standards against their concentrations. Determine the concentration of L-Kynurenine in the unknown samples from this curve.
Mandatory Visualization
References
literature review of L-Kynurenine-d4 applications and limitations
For researchers, scientists, and drug development professionals, the accurate quantification of L-kynurenine, a key metabolite in the tryptophan metabolism pathway, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive literature review of the applications and limitations of L-Kynurenine-d4, a commonly used internal standard, and compares its performance with other alternatives, supported by experimental data and detailed protocols.
This compound is a deuterated form of L-kynurenine, widely employed as an internal standard in mass spectrometry-based quantitative analysis. Its primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately measure L-kynurenine levels in various biological matrices such as plasma, serum, and cerebrospinal fluid.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to improved accuracy and precision.[4]
Comparison of this compound with Alternatives
The choice of an internal standard is critical for the reliability of quantitative results. While this compound is a popular choice, other alternatives, primarily carbon-13 (¹³C) labeled L-kynurenine, are also available. The following table summarizes the key performance characteristics of these internal standards.
| Feature | This compound (Deuterated) | ¹³C-Labeled L-Kynurenine | Structural Analogues (e.g., Donepezil) |
| Co-elution with Analyte | Generally co-elutes, but minor retention time shifts ("isotope effect") can occur. | Co-elutes perfectly with the native analyte. | Different retention times. |
| Ionization Efficiency | Nearly identical to the native analyte, but can be influenced by the isotope effect. | Identical to the native analyte. | Different ionization efficiency. |
| Correction for Matrix Effects | High | Very High | Moderate to Low |
| Potential for Isotopic Exchange | Low, but can occur under certain conditions (e.g., repeated freeze-thaw cycles).[5] | None | Not applicable |
| Commercial Availability | Widely available. | Less common and often more expensive. | Varies depending on the specific analogue. |
| Cost | Generally more cost-effective. | Typically more expensive. | Can be a cheaper alternative. |
Performance Data from Literature
The following table summarizes validation parameters for LC-MS/MS methods utilizing this compound as an internal standard, as reported in various studies.
| Parameter | Reported Values | Reference |
| Intra-day Precision (% CV) | < 11.8% | |
| Inter-day Precision (% CV) | < 14.3% | |
| Accuracy (% Recovery) | 87.4 - 114.3% | |
| Lower Limit of Quantification (LLOQ) | 2.4 ng/mL | |
| Linearity (r²) | > 0.998 |
Limitations of this compound
Despite its widespread use, this compound is not without its limitations. The primary concern is the potential for deuterium-hydrogen exchange. While the deuterium labels in this compound are generally stable, repeated freeze-thaw cycles of stock solutions have been reported to lead to progressive deuterium exchange, which can compromise the accuracy of quantification. Furthermore, a phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation from the unlabeled analyte, potentially affecting the accuracy of correction for matrix effects.
Experimental Protocols
Below are detailed methodologies for the quantification of L-kynurenine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Protocol 1: Protein Precipitation Method
1. Materials and Reagents:
-
L-Kynurenine and this compound standards
-
Human plasma (calibrators, quality controls, and unknown samples)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
2. Sample Preparation:
-
To 100 µL of human plasma, add 100 µL of the internal standard working solution (this compound in water).
-
Vortex for 30 seconds.
-
Add 20 µL of TFA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: Synergi Polar RP column (75 x 4.6 mm)
-
Mobile Phase: 2% acetonitrile, 5.2% methanol, and 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
L-Kynurenine: m/z 209.0 > 192.1
-
This compound: m/z 213.0 > 196.0
-
Protocol 2: Methanol Precipitation and Evaporation Method
1. Materials and Reagents:
-
As in Protocol 1, with the addition of methanol (ice-cold).
2. Sample Preparation:
-
To 10 µL of plasma, add 10 µL of the internal standard mix.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 3000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 40 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile containing formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Specific transitions for kynurenine and its deuterated internal standard are monitored.
Visualizing the Kynurenine Pathway and Experimental Workflow
To better understand the context of L-kynurenine analysis, the following diagrams illustrate the kynurenine signaling pathway and a typical experimental workflow.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: A typical experimental workflow for kynurenine analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Buy this compound-1 [smolecule.com]
Safety Operating Guide
Safe Disposal of L-Kynurenine-d4: A Procedural Guide for Laboratory Professionals
The proper disposal of L-Kynurenine-d4, a deuterated metabolite of L-tryptophan utilized in research, is critical for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its disposal, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream effectively and safely. Adherence to these protocols will help mitigate risks and ensure compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.
Waste Classification and Segregation
This compound should be treated as a hazardous chemical waste. Improper disposal, such as discarding it in the regular trash or down the drain, can lead to environmental contamination and significant regulatory penalties.[1][2]
Key principles for segregation include:
-
Solid vs. Liquid: Separate solid waste (e.g., contaminated weigh boats, gloves, and vials) from liquid waste (e.g., unused solutions).
-
Chemical Compatibility: Do not mix this compound waste with incompatible chemicals. For instance, store it separately from strong acids, bases, and oxidizing agents.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the collection and disposal of this compound waste.
1. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. For solid waste, a clearly labeled, sealed bag or a container with a secure lid is appropriate. For liquid waste, use a container with a tight-fitting screw cap. The original product container can be used if it is in good condition.[2][4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation began. For solutions, also include the solvent and approximate concentration.
2. Waste Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.
-
Containment: The SAA should have secondary containment, such as a tray, to contain any potential spills.
-
Storage Limits: Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely toxic waste in your SAA. Containers should be removed from the SAA within three days of becoming full. Partially filled containers may remain in the SAA for up to one year.
3. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation start date.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 2672568-86-2 | Cayman Chemical |
| Molecular Formula | C₁₀H₈D₄N₂O₃ | Cayman Chemical |
| Purity | ≥99% deuterated forms (d₁-d₄) | Cayman Chemical |
| Solubility in Ethanol | ≥ 2 mg/mL | MedChemExpress |
| Solubility in DMSO | ≥ 1 mg/mL | MedChemExpress |
| Solubility in DMF | ≥ 0.5 mg/mL | Cayman Chemical |
| Storage Temperature (Powder) | -20°C | MedChemExpress |
| Storage Temperature (in Solvent) | -80°C | MedChemExpress |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use of this compound to its final disposal.
Caption: Logical workflow for the handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
